Allylamine hydrochloride
Description
Significance and Emerging Research Trajectories of Allylamine (B125299) Hydrochloride (ALH)
Allylamine hydrochloride (C₃H₇N·HCl) is the hydrochloride salt of allylamine. sigmaaldrich.com Its significance in research is overwhelmingly tied to its function as a monomer for polymerization. researchgate.net The presence of a primary amine group and a reactive vinyl group makes ALH a versatile precursor for creating cationic polyelectrolytes, which are polymers with repeating units that bear a positive charge. polysciences.com
An emerging research trajectory for ALH involves its direct use in the synthesis of specialized hydrogels. researchgate.netresearchgate.net Researchers have successfully synthesized cross-linked ALH-based hydrogels as potential non-absorbed chelators for phosphate (B84403) ions. researchgate.netresearchgate.net This application is particularly relevant for addressing hyperphosphatemia (elevated phosphate levels), with studies demonstrating that these hydrogels can effectively remove phosphorus ions from solutions mimicking human body fluid. researchgate.net These hydrogels show good stability in acidic and oxidative environments, suggesting their potential utility not only in biomedical applications but also in wastewater treatment. researchgate.netresearchgate.net The primary research focus remains on leveraging ALH's reactive structure to build more complex and functional macromolecular systems. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₃H₇N · HCl |
| Linear Formula | [CH₂CH(CH₂NH₂ · HCl)]n |
| CAS Number | 71550-12-4 |
| Molecular Weight | ~93.57 g/mol (monomer) |
| Appearance | White to off-white powder or solid |
| Key Functional Groups | Primary amine, Vinyl group |
Data sourced from various chemical information repositories. sigmaaldrich.comottokemi.com
Poly(this compound) (PAH) as a Key Derivative in Advanced Materials and Biomedical Sciences
The polymerization of this compound yields poly(this compound) (PAH), a strong, water-soluble cationic polyelectrolyte. polysciences.comottokemi.com The high density of primary amine groups along its backbone makes PAH highly reactive and capable of strong electrostatic interactions, driving its use in a multitude of advanced applications. polysciences.compmarketresearch.com Research into PAH is extensive, with significant findings in advanced materials and biomedical sciences.
Advanced Materials Research:
A cornerstone of PAH's application in materials science is the layer-by-layer (LbL) assembly technique. mdpi.comrsc.orgrsc.org This method involves the alternating deposition of oppositely charged polyelectrolytes to create precisely controlled multilayer films, known as polyelectrolyte multilayers (PEMs). mdpi.com These films are used for:
Surface Modification: PAH-based PEMs can alter the surface properties of materials, creating surfaces with tailored wettability, roughness, and charge. mdpi.com
Functional Coatings: Applications include anti-corrosion coatings for infrastructure, where PAH-based systems have been shown to significantly reduce degradation. pmarketresearch.com In textiles, PAH is used to create nanohybrid coatings with zinc oxide (ZnO) nanoparticles, imparting both hydrophobic and antibacterial properties to fabrics like cotton and polyester (B1180765). mdpi.comnih.gov
Microencapsulation: PAH is used to form the shell of microcapsules. For instance, hybrid microcapsules made of PAH and graphene oxide have been developed for the controlled, stimulus-responsive release of active molecules from textiles. rsc.org
Biomedical Sciences Research:
The biocompatibility and cationic nature of PAH and its derivatives make them valuable in the biomedical field. researchgate.net While early forms of PAH showed some toxicity, research has focused on chemical modifications to improve its biological properties for in-vivo use. nih.gov Key research areas include:
Drug and Gene Delivery: PAH is a component in nanocarriers and hydrogels for controlled drug release. polysciences.compubcompare.ai Studies have explored PAH-based nanocapsules for their drug delivery potential. rsc.org Furthermore, its ability to interact with negatively charged nucleic acids makes it a candidate for gene delivery systems. researchgate.netpubcompare.ai
Tissue Engineering: PAH-based materials can promote cell adhesion and proliferation. smolecule.com It has been used to create biomimetic composites that mimic natural tissue structures, such as bone, by guiding the mineralization of collagen fibrils. researchgate.netfrontiersin.org
Antimicrobial and Antiviral Applications: Modified derivatives of PAH have shown significant antimicrobial activity against a broad spectrum of bacteria. mdpi.comsmolecule.com Furthermore, N-sulfonated derivatives of PAH have been identified as potent inhibitors of the human metapneumovirus (hMPV), acting by blocking the release of new virus particles from infected cells. thailandmedical.newsnih.gov
Heparin Reversal: New arginine-substituted derivatives of PAH have been synthesized and tested as effective agents for neutralizing heparin, a commonly used anticoagulant. researchgate.net In vitro and in vivo studies showed these polymers could completely reverse heparin's effect and were less toxic than the current clinical antagonist. researchgate.net
Table 2: Selected Research Findings on Poly(this compound) (PAH)
| Research Area | Specific Application | Key Finding |
|---|---|---|
| Advanced Materials | Layer-by-Layer (LbL) Assembly | Creation of stable, functional polyelectrolyte multilayers (PEMs) with controlled thickness and surface properties. mdpi.com |
| Antibacterial Textiles | PAH/ZnO nanohybrid coatings on cotton and polyester show strong antibacterial activity against S. aureus. mdpi.comnih.gov | |
| Stimuli-Responsive Fabrics | PAH/Graphene oxide microcapsules on cotton allow for near-infrared (NIR) laser-induced release of loaded substances. rsc.org | |
| Biomedical Sciences | Antiviral Agents | N-sulfonated PAH derivatives inhibit human metapneumovirus (hMPV) by blocking viral egress from infected cells. nih.gov |
| Heparin Neutralization | Arginine-substituted PAH derivatives effectively reverse heparin anticoagulation at lower doses than current antagonists. researchgate.net | |
| Tissue Engineering | PAH can stabilize mineral precursors and induce intrafibrillar mineralization of collagen, mimicking bone formation. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
prop-2-en-1-amine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWTHRHHANFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN | |
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Related CAS |
110507-15-8, 10017-11-5, 71550-12-4, 30551-89-4 (Parent) | |
| Record name | 2-Propen-1-amine, homopolymer, hydrochloride | |
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| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
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| Record name | Poly(allylamine hydrochloride) | |
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| Record name | Poly(allylamine hydrochloride) | |
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DSSTOX Substance ID |
DTXSID60872280 | |
| Record name | Allylamine hydrochloride (1:1) | |
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Molecular Weight |
93.55 g/mol | |
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Physical Description |
Yellow odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Poly(allylamine hydrochloride) | |
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CAS No. |
10017-11-5, 71550-12-4 | |
| Record name | Allylamine hydrochloride | |
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| Record name | Poly(allylamine hydrochloride) | |
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| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
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| Record name | Allylamine hydrochloride (1:1) | |
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| Record name | Polymer of allylamine hydrochloride | |
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| Record name | 2-Propen-1-amine, hydrochloride (1:1) | |
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| Record name | 2-Propen-1-amine, hydrochloride (1:1), homopolymer | |
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| Record name | ALLYLAMINE HYDROCHLORIDE | |
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Advanced Synthesis Methodologies and Polymerization Strategies for Allylamine Hydrochloride
Controlled Polymerization Techniques for Poly(allylamine hydrochloride) (PAH) Synthesis
The synthesis of poly(this compound) (PAH) is primarily achieved through controlled polymerization techniques that are crucial for managing the polymer's molecular weight and structure. These methods are designed to overcome the inherent challenges associated with the polymerization of allylic monomers.
Free Radical Polymerization of Allylamine (B125299) Salts
Free radical polymerization is a common method for synthesizing PAH. smolecule.com This process is typically carried out in an acidic aqueous medium using the hydrochloride salt of the allylamine monomer. researchgate.net The polymerization can be initiated by thermal initiators, such as 2,2'-azo-bis-2-amidinopropane dihydrochloride (B599025) (AAPH), or redox initiator systems like ammonium (B1175870) persulfate/sodium bisulfite. researchgate.netscientific.net The reaction involves the initiation of free radicals that attack the vinyl group of the monomer, leading to chain propagation. ijcce.ac.ir The synthesis is often performed under a nitrogen atmosphere to prevent oxidation and at controlled temperatures, typically between 50°C and 80°C. ijcce.ac.ir An alternative, though less common, route involves the polymerization of allylamine phosphate (B84403), which is subsequently converted to PAH through a reaction with concentrated hydrochloric acid. scientific.netresearchgate.net
Influence of Initiator and Monomer Concentrations on Polymerization Conversion
The concentrations of both the initiator and the monomer significantly impact the polymerization process and the final polymer characteristics. scientific.net Increasing the initiator concentration generally leads to a higher monomer conversion rate. researchgate.netscientific.net For instance, using AAPH as the initiator, an increase in concentration from 0.5% to 2.0% can elevate the monomer conversion from 78% to 98%. However, higher initiator levels also result in shorter polymer chains due to increased chain termination rates, which can be observed through a decrease in the polymer's relative viscosity and glass transition temperature (Tg). researchgate.net Specifically, the Tg of PAH may decrease from 145°C to 120°C as the AAPH concentration is raised from 0.5% to 2.0%.
Similarly, monomer concentration plays a role in optimizing polymerization rates and molecular weight distribution, with aqueous solutions of 20–40% (w/v) often being used. Studies have shown that the conversion of the monomer increases with higher concentrations of both the initiator and the monomer. scientific.netresearchgate.net
Table 1: Effect of Initiator Concentration on PAH Synthesis
| Initiator | Initiator Concentration (% w/w) | Monomer Conversion (%) | Polymer Property |
|---|---|---|---|
| AAPH | 0.5% | 78% | Tg: 145°C |
| AAPH | 2.0% | 98% | Tg: 120°C |
This table presents illustrative data compiled from research findings. researchgate.net
Minimization of Allylic Degradative Chain Transfer in Polymerization
A significant challenge in the polymerization of allylic monomers is "degradative chain transfer". google.comresearchgate.net This process occurs when an initiating or propagating radical abstracts a hydrogen atom from the allylic position of the monomer instead of adding across the double bond. google.comnih.gov This creates a highly stable allylic radical that is often too stable to effectively reinitiate polymerization, leading to the termination of the kinetic chain and the formation of low molecular weight polymers or oligomers. researchgate.netgoogle.comuc.edu
To overcome this, the polymerization of allylamine is carried out on its salt form, typically this compound. researchgate.net The protonation of the amine group in the acidic medium reduces the reactivity and stability of the resulting allylic radical. researchgate.net This strategy disturbs the allylic resonance structure, thereby minimizing degradative chain transfer and facilitating the free-radical polymerization to yield higher molecular weight polymers. researchgate.net
Post-Polymerization Modification and Derivatization of Poly(this compound)
Post-polymerization modification is a versatile strategy to synthesize a wide array of functional polymers from a single parent polymer like PAH. publish.csiro.aunih.gov By chemically altering the primary amine groups along the PAH backbone, its properties can be tailored for specific applications. acs.orgnih.gov These modifications can include amidation, alkylation, and quaternization, allowing for the introduction of various functional moieties such as aliphatic, aromatic, or charged groups. publish.csiro.aumdpi.com
Synthesis of Substituted Poly(allylamine) Derivatives
A diverse library of substituted poly(allylamine) derivatives can be created through various chemical reactions. publish.csiro.au For example, PAH can be reacted with succinic anhydride (B1165640) to introduce carboxyl groups, or with glutaraldehyde (B144438) to form cross-linked hydrogels. mdpi.comscience.gov Other modifications include reacting PAH with arginine moieties, 4-nitrohalobenzenes, or glycidyltrimethylammonium chloride (GTMAC) to create derivatives with specific functionalities. mdpi.comrsc.orgkoreascience.krresearchgate.net Thiolated derivatives can also be synthesized by conjugating N-acetylcysteine or using 2-iminothiolane (B1205332) hydrochloride, which can enhance properties like mucoadhesion. worktribe.com
N-methylation is a specific derivatization used to introduce methyl groups to the primary amines of PAH, which can lead to quaternization and the formation of a strong polyelectrolyte. nih.govmdpi.com The synthesis involves first deprotonating the amine groups of PAH. mdpi.com A typical procedure begins with dissolving PAH in water and treating it with a strong base like sodium hydroxide (B78521). mdpi.comgoogle.com The resulting poly(allylamine) is then reacted with a methylating agent, such as iodomethane (B122720), often in the presence of a catalyst like potassium iodide and a solvent like N-methyl-2-pyrrolidone (NMP). mdpi.com This process can be controlled to achieve exhaustive methylation, converting the primary amines into quaternary ammonium groups. mdpi.com
Table 2: Example Protocol for N-Methylated Poly(allylamine) Synthesis
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Poly(this compound) in Water | Initial polymer solution |
| 2 | Sodium Hydroxide | Deprotonation of amine groups |
| 3 | N-methyl-2-pyrrolidone (NMP) | Solvent |
| 4 | Potassium Iodide | Catalyst |
| 5 | Iodomethane (8-fold excess) | Methylating agent |
This table outlines a representative synthesis procedure based on published protocols. mdpi.com
N-Sulfonated Poly(allylamine) Synthesis
The synthesis of N-sulfonated poly(allylamine) (NSPAH) involves the chemical modification of poly(this compound) (PAH) to introduce sulfonate groups. mdpi.comnih.gov This transformation converts the weak polyelectrolyte PAH into a strong polyanion. mdpi.com A common method for this synthesis utilizes sulfur trioxide-trimethylamine complex (STTC or TMAS) as the sulfonating agent. mdpi.comnih.gov
The general procedure is carried out by first dissolving poly(this compound) in water. mdpi.com The solution is then treated with a base, such as sodium carbonate, and mixed until the salt is completely dissolved. mdpi.com Following this, the sulfur trioxide-trimethylamine complex is added to the solution to initiate the sulfonation of the amine groups. mdpi.com The resulting N-sulfonated polymers are typically purified through dialysis. researchgate.net
The properties and efficacy of the resulting NSPAHs are influenced by the molecular mass of the parent polymer chain and the degree of substitution (DS) of amino groups with sulfonate groups. nih.gov Researchers have synthesized a series of these derivatives with varying molecular weights and sulfonation degrees for specific applications. nih.govresearchgate.net For instance, derivatives such as NSPAH-15-94 (15 kDa, 94% DS) and NSPAH-65-96 (65 kDa, 96% DS) have been developed. researchgate.net
Table 1: Examples of Synthesized N-Sulfonated Poly(allylamine) Derivatives
| Derivative Name | Parent Polymer MW (kDa) | Degree of Substitution (DS) | Source(s) |
|---|---|---|---|
| NSPAH-15-94 | 15 | 94% | researchgate.net |
| NSPAH-56-98 | 56 | 98% | nih.gov |
| NSPAH-65-96 | 65 | 96% | researchgate.net |
Arginine-Substituted Derivatives (PAH-ARG) for Biomedical Applications
New derivatives of poly(this compound) have been created by substituting the amine groups with arginine moieties, resulting in a polymer known as PAH-ARG. rsc.orgrsc.org This modification is designed for specific biomedical purposes, such as heparin reversal. rsc.org The synthesis of PAH-ARG has been confirmed through spectroscopic methods, including 1H NMR and FTIR measurements. researchgate.net These analyses show the disappearance of the characteristic proton signal of the NH2 group in PAH after it has been modified with arginine. researchgate.net
In vitro testing conducted in heparinized blood plasma has demonstrated that PAH-ARG polymers can effectively complex with heparin. rsc.org This interaction leads to the reduction of the activated partial thromboplastin (B12709170) time (aPTT) back to normal levels. rsc.orgresearchgate.net Research findings indicate that the dose of PAH-ARG needed for the complete reversal of aPTT is half of that required for protamine sulfate (B86663), which is a conventional heparin antagonist. rsc.orgresearchgate.net The effectiveness of these polymers in neutralizing heparin has also been confirmed through in vivo tests in rat models. rsc.org
Table 2: Research Findings on PAH-ARG for Heparin Reversal
| Feature | Finding | Source(s) |
|---|---|---|
| Mechanism | Complexation with heparin in blood plasma. | rsc.org |
| Efficacy | Reduces activated partial thromboplastin time (aPTT) to normal levels. | researchgate.net |
| Dosage Comparison | Required dose is half that of protamine sulfate for complete aPTT reversal. | rsc.org |
| Validation | Efficacy confirmed in both in vitro and in vivo (rat model) tests. | rsc.orgresearchgate.net |
Quaternary Ammonium Modified Poly(this compound) (MPAH)
Modification of poly(this compound) (PAH) to create strong polycations with quaternary ammonium groups is a strategy employed to enhance its biological properties for certain applications. nih.govresearchgate.net This modification can be achieved through several synthetic routes.
One method involves the direct quaternization of the amino groups of PAH. nih.gov An alternative and common approach is the attachment of glycidyltrimethylammonium chloride (GTMAC) to the polymer's primary amine groups. nih.govresearchgate.net This specific modification results in the synthesis of poly[(3-allylamino-2-hydroxypropyl)-trimethylammonium chloride] (PAH-GTMAC or C2H). mdpi.comresearchgate.net The reaction is typically conducted by dissolving PAH in water, adding sodium hydroxide, neutralizing the solution, and then adding GTMAC. mdpi.com Successful modification has been confirmed by 1H NMR spectroscopy, which shows distinct peaks between 3.06-3.17 ppm that are characteristic of the –N+(CH3)3 groups from GTMAC and are absent in the spectrum of unmodified PAH. researchgate.net
Another modification involves N-methylation, where PAH is substituted with methyl groups using a reagent like iodomethane to produce N-methylated poly(allylamine) (C1H). mdpi.com These quaternary ammonium modified polymers, often referred to as MPAH, have also been used to functionalize other materials, such as in the synthesis of a reduced graphene oxide nanocomposite (RGO-MPAH). researchgate.netnih.gov
Table 3: Synthesis and Characterization of Quaternary Ammonium Modified PAH
| Modification Method | Reagent(s) | Resulting Polymer | Key Characterization Finding | Source(s) |
|---|---|---|---|---|
| Attachment of GTMAC | Glycidyltrimethylammonium chloride (GTMAC), Sodium hydroxide | Poly[(3-allylamino-2-hydroxypropyl)-trimethylammonium chloride] (PAH-GTMAC) | 1H NMR peaks at 3.06-3.17 ppm confirming –N+(CH3)3 groups. | mdpi.comresearchgate.net |
| N-methylation | Iodomethane, Sodium hydroxide, Potassium iodide | N-methylated poly(allylamine) (C1H) | Formation of a PAH derivative substituted with methyl groups. | mdpi.com |
| Functionalization of RGO | MPAH (synthesized using GTMAC) | RGO-MPAH | Successful functionalization of reduced graphene oxide with MPAH. | researchgate.netnih.gov |
Synthesis of Amphiphilic Allylamine Copolymers for Hydrogel Fabrication
Poly(this compound) is a versatile polymer used in the fabrication of hydrogels. science.govacs.org Hydrogels can be formed by cross-linking PAH with various agents. For example, glutaraldehyde is an efficient cross-linker that reacts with the amine groups on the PAH backbone to form a stable hydrogel network. science.govacs.org
To create more complex structures, amphiphilic allylamine copolymers can be synthesized. These copolymers contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments within the same polymer chain. nih.gov One detailed synthesis strategy for an amphiphilic polycation (designated CAm) based on PAH involves a two-step process. nih.gov
Introduction of Hydrophobic Groups : First, the amine groups of PAH are partially substituted with hydrophobic n-hexyl chains. This is achieved through imine formation with hexanal, followed by a reduction step using sodium borohydride. nih.gov
Introduction of Hydrophilic Groups : In the second step, the remaining, non-substituted primary amine groups are reacted with glycidyltrimethylammonium chloride (GTMAC). This attaches quaternary ammonium groups, which are strongly hydrophilic and ensure the final amphiphilic copolymer is water-soluble. nih.gov
These amphiphilic copolymers can self-assemble in aqueous solutions, a property that is fundamental to the "bottom-up" approach of fabricating nanostructures and hydrogels. nih.govmdpi.com The resulting materials combine the properties of both the hydrophobic and hydrophilic components, leading to unique behaviors useful in advanced applications. nih.gov
Table 4: Synthesis Strategy for Amphiphilic Allylamine Copolymers (CAm)
| Step | Reaction | Reagents | Purpose | Source(s) |
|---|---|---|---|---|
| 1 | Imine formation and reduction | Hexanal, Sodium borohydride | Attaches hydrophobic n-hexyl chains to PAH amine groups. | nih.gov |
| 2 | Quaternization | Glycidyltrimethylammonium chloride (GTMAC) | Modifies remaining amine groups to be hydrophilic, ensuring water solubility. | nih.gov |
Advanced Characterization and Spectroscopic Analysis of Allylamine Hydrochloride Polymers
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure and confirming the synthesis of allylamine (B125299) hydrochloride polymers. These methods provide insights into the functional groups present, the arrangement of atoms within the polymer chain, and the nature of interactions in polymer complexes.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for identifying the functional groups within a polymer and monitoring changes during polymerization or modification. The successful polymerization of allylamine hydrochloride is confirmed by the disappearance of absorption peaks characteristic of the monomer's vinyl group. Specifically, the stretching and deformation vibration peaks of C-H bonds in the -C=CH2 group, typically found around 3020 cm⁻¹, 3085 cm⁻¹, and 1310 cm⁻¹, are absent in the spectrum of the resulting poly(this compound) (PAH). scientific.netresearchgate.net
The FTIR spectrum of PAH is characterized by several key absorptions. The N-H bending vibration appears as a distinct peak. ijcce.ac.ir In studies of PAH-based films, amide groups are identified by characteristic bands; for instance, amide I (primarily C=O stretching) and amide II (a mix of N-H bending and C-N stretching) absorptions have been observed at 1622 cm⁻¹ and 1516 cm⁻¹, respectively. researchgate.net
When PAH is chemically modified, for example, through covalent attachment of other molecules like Rose Bengal (RB), new peaks corresponding to amide bonds (amide I at 1620 cm⁻¹ and amide II at 1535 cm⁻¹) appear, confirming successful functionalization. rsc.org Furthermore, in inter-polymer complexes, such as those between PAH and polyvinyl sulfonic acid, the formation of sulfonamide groups upon heating can be tracked by the appearance of new bands in the 1690-1750 cm⁻¹ region. ijcce.ac.ir The interaction between different polyelectrolytes in a multilayer assembly, such as PAH and poly(acrylic acid), can also be confirmed by FTIR, which helps to verify the presence of both components and any covalent cross-linking that may occur upon thermal treatment. rsc.org
| Wavenumber (cm⁻¹) | Assignment | Context | Reference |
|---|---|---|---|
| 3020, 3085, 1310 | Disappearance of C-H stretching and deformation in -C=CH₂ | Confirmation of polymerization | scientific.netresearchgate.net |
| 3100 | N-H₂ stretching | PAH/P(VSA) complex | ijcce.ac.ir |
| 1622 | Amide I (C=O stretch, C-N stretch, N-H bend) | PAH in polyelectrolyte film | researchgate.net |
| 1516 | Amide II (N-H bend, C-N stretch) | PAH in polyelectrolyte film | researchgate.net |
| 1620 | Amide I (C-O stretch) | PAH modified with Rose Bengal (PAH-RB) | rsc.org |
| 1535 | Amide II (N-H in-plane bend) | PAH modified with Rose Bengal (PAH-RB) | rsc.org |
| 1690-1750 | Sulfonamide group | Thermally treated PAH/P(VSA) complex | ijcce.ac.ir |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY NMR)
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms in a polymer. For poly(this compound), ¹H NMR is routinely used to confirm its synthesis and structure. scientific.netresearchgate.net The ¹H NMR spectrum of PAH shows characteristic signals for the protons in the polymer backbone. For instance, peaks corresponding to the CH₂ group of the polymer chain are observed in the range of 0.9-1.2 ppm. ijcce.ac.ir The consistency between the integrated areas of the peaks and their chemical shifts with the expected polymer formula serves as proof of successful synthesis. scientific.net
In studies of inter-polymer complexes (IPCs), such as those between PAH and polyvinyl sulfonic acid (P(VSA)), ¹H-NMR spectroscopy is used to evaluate complexation. The chemical shifts in the spectra of the IPCs are often shifted to a high field compared to the pure homopolymers, indicating interaction and complex formation between the polymer chains. ijcce.ac.ir
More advanced NMR techniques like ¹³C NMR and Correlation Spectroscopy (COSY) are also employed for a more complete structural elucidation, especially for copolymers involving allylamine. researchgate.netresearchgate.net These methods help to resolve complex spectra and confirm the connectivity between different monomer units within the polymer chain.
| Chemical Shift (ppm) | Assignment | Polymer System | Reference |
|---|---|---|---|
| 0.9 - 1.2 | -CH₂- (Polymer backbone) | P(AlAm.HCl) | ijcce.ac.ir |
| ~1.5 | -CH- (Polymer backbone) | P(AlAm.HCl) | researchgate.net |
| ~3.0 | -CH₂-N (Side chain) | P(AlAm.HCl) | researchgate.net |
UV-Vis Spectroscopy for Complex Formation Studies
UV-Vis spectroscopy is a valuable technique for studying the formation of complexes involving PAH and for monitoring the growth of multilayer thin films. When PAH interacts with chromophore-containing molecules, changes in the UV-Vis absorption spectrum can confirm complexation. For example, the interaction between PAH and bacteriorhodopsin (bR) in purple membranes was studied by observing the characteristic absorption of bR within the layer-by-layer (LBL) assembled films, confirming that the biological activity of bR was preserved. nih.gov Similarly, complex formation between allylamine and various mineral acids was investigated by observing band shifts and newly formed bands in the UV spectra. semanticscholar.org
This technique is also instrumental in characterizing the assembly process of multilayer films. The progressive and uniform growth of films made of PAH and an oppositely charged polyelectrolyte can be monitored by measuring the increase in absorbance at a specific wavelength after each bilayer deposition. A linear increase in absorbance with the number of bilayers indicates a consistent and regular deposition process. wpmucdn.comresearchgate.net The loading of dye molecules into PAH-based microcapsules and their subsequent release can also be quantified using UV-Vis spectroscopy. rsc.org
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the surface topography, morphology, and structure of materials incorporating this compound polymers, from thin films to microcapsules and coated textiles.
Atomic Force Microscopy (AFM) for Surface Morphology and Roughness
AFM is a high-resolution imaging technique used to characterize the surface of PAH-based films at the nanometer scale. It provides quantitative data on surface topography, including roughness. Studies on polyelectrolyte multilayers (PEMs) prepared from PAH and its derivatives show a wide variety of surface morphologies, ranging from very smooth to porous and structured surfaces with micellar aggregates. mdpi.com The root mean square (RMS) roughness is highly variable and depends on the specific polymers used, the number of layers, and the environmental conditions (e.g., dry vs. wet). mdpi.com
For instance, in blend films of chitosan (B1678972) and PAH, AFM analysis revealed that the surface morphology improved (became more homogenous) as the concentration of PAH increased up to 60% (w/w). mdpi.com AFM is also used to measure the thickness of these thin films, with values for 15-layer PEMs ranging from approximately 20 to 90 nm. mdpi.com
Beyond imaging, AFM can be used in force-distance mode to probe the mechanical properties of films. Nanoindentation experiments using an AFM tip can determine the relative Young's modulus of multilayer films. These studies have shown that films assembled with highly charged PAH have a significantly larger elastic modulus—by nearly two orders of magnitude—than those prepared with weakly charged PAH. acs.orgmcgill.ca
| PAH System | Finding | Observation/Value | Reference |
|---|---|---|---|
| PAH-derivative PEMs | Film Thickness (15 layers) | ~20 - 90 nm | mdpi.com |
| PAH-derivative PEMs | Surface Morphology | Smooth, porous, or structured with aggregates | mdpi.com |
| Chitosan/PAH blends | Surface Morphology | Improved homogeneity with increased PAH content | mdpi.com |
| PAH/P-Azo films | Young's Modulus | ~50x greater for highly charged vs. weakly charged PAH | acs.orgmcgill.ca |
| PAH/P-Azo films | Adhesion Values | 0.5 - 6.7 nN, dependent on ionic cross-link density | acs.orgmcgill.ca |
Scanning Electron Microscopy (SEM) for Film Morphology and Particle Deposition
SEM provides valuable information on the morphology of surfaces and particles at the micro-scale. It has been widely used to characterize various materials incorporating PAH. In the functionalization of textiles, SEM images confirm the successful formation of PAH/ZnO nanoparticle coatings on cotton, nylon, and polyester (B1180765) fibers and show the placement of the nanoparticles on the fiber surfaces. nih.govmdpi.com
SEM is also critical for characterizing the structure of microcapsules fabricated using PAH. Studies of (PAH/GO) and (PAH/PSS) microcapsules show them to have a spherical morphology with diameters typically in the range of 4 to 7 μm. rsc.orgscispace.comrsc.org The images can reveal details about the capsule's surface, such as wrinkling or smoothness, depending on the number of layers deposited. researchgate.net The hollow nature of these microcapsules after the removal of a template core (like CaCO₃) is also confirmed by SEM. rsc.org Furthermore, the technique is used to visualize how these microcapsules are deposited and adhere to textile fibers, and to assess their durability after washing cycles. scispace.com For inter-polymer complexes of PAH and P(VSA), SEM micrographs are used to assess the morphology of the resulting aggregates. ijcce.ac.ir
Transmission Electron Microscopy (TEM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and size of nanoparticles and nanostructures derived from this compound polymers. Research has employed TEM to confirm the successful formation and to characterize the physical attributes of these materials at the nanoscale.
Studies have shown that nanoparticles composed of poly(this compound) (PAH), often in combination with other substances, can be precisely imaged. For instance, TEM analysis of poly(this compound) nanoparticles carrying citrate (B86180) ions (CIT-PAH) was used to observe their structure and their interaction with calcium oxalate (B1200264) nanocrystals. nih.gov Similarly, the formation of core-shell polyamine phosphate (B84403) nanoparticles self-assembled from PEGylated poly(this compound) was confirmed by TEM, which revealed a well-defined spherical shape with an average diameter of approximately 25 nm. conicet.gov.ar
TEM has also been instrumental in characterizing more complex structures. Composite microcapsules made from alternating layers of poly(this compound) and poly(styrene sulfonate) were shown by TEM to have a spherical morphology with a distinct hollow structure. rsc.org In other applications, TEM has been used to characterize self-assembled films containing titanium dioxide and gold nanoparticles embedded within a PAH/poly(acrylic acid) matrix and to visualize silica (B1680970) nanoparticles coated with successive layers of PAH. figshare.comresearchgate.net The technique is not only used for direct visualization but also to identify inorganic nanoparticles, such as gold nanoparticles wrapped with PAH, within biological matrices. google.comacs.org
Advanced Thermal and X-ray Diffraction Analysis
The thermal behavior and structural integrity of poly(this compound) are critical parameters for its application. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provide essential insights into these properties. scientific.net
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is widely used to determine the thermal stability and decomposition profile of poly(this compound) (PAH). The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.
Research indicates that PAH exhibits a multi-stage decomposition process. Typically, three main stages of weight loss are observed. scientific.netresearchgate.net The first stage, occurring at lower temperatures (around 50-150°C), is generally attributed to the loss of adsorbed water and volatile solvents. scientific.net The second, more significant stage of decomposition occurs between approximately 200°C and 400°C, corresponding to the degradation of the polymer backbone. This stage can account for a mass loss of 60-70%. The final stage, at temperatures ranging from 500°C to 700°C, involves the complete carbonization of the remaining material. scientific.netresearchgate.net Some studies have noted that the polymer is stable up to about 250°C before significant degradation begins. TGA has also been used to evaluate the thermal properties of interpolymer complexes and composite materials containing PAH, such as those with polyvinyl sulfonic acid or layered on silica nanoparticles. researchgate.netijcce.ac.irijcce.ac.ir
Table 1: TGA Decomposition Stages of Poly(this compound) (PAH)
| Decomposition Stage | Temperature Range (°C) | Description of Mass Loss | Source(s) |
| Stage 1 | 50 - 150 | Loss of adsorbed water | |
| Stage 1 | 80 - 300 | Volatilization of small molecule solvent and adsorbed water | scientific.net |
| Stage 2 | 200 - 400 | Degradation of the polymer backbone (60-70% mass loss) | |
| Stage 3 | 500 - 700 | Complete carbonization | |
| Final Decomposition | ~650 | Complete decomposition | researchgate.net |
| Final Decomposition | ~700 | Complete decomposition | scientific.netresearchgate.net |
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Properties
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is a key technique for determining thermal transitions, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de
The glass transition temperature of poly(this compound) (PAH) has been reported in several studies, although values vary depending on synthesis conditions. One study reported a Tg of 225°C for poly(this compound). researchgate.netresearchgate.net The concentration of the initiator used during polymerization has been shown to influence the Tg. As the initiator concentration decreases, the Tg of the resulting PAH increases. scientific.netscientific.net For example, in one set of experiments, the Tg increased from 81.3°C to 87.7°C as the initiator concentration was reduced from 5% to 0.5%. scientific.net Conversely, another report indicated that as initiator loads increased, the Tg decreased from 145°C to 120°C due to the formation of shorter polymer chains.
In studies of polyelectrolyte complexes, such as those formed between PAH and poly(acrylic acid) (PAA), the thermal behavior can be more complex. One investigation using modulated DSC (MDSC) on free-standing PAH/PAA films found no observable glass transition, but rather endothermic events related to water loss and cross-linking. rsc.org However, another study on hydrated PAH/PAA complexes did identify a glass-transition-like event that was dependent on both hydration level and the pH at which the complex was formed. acs.org
Table 2: Glass Transition Temperatures (Tg) of Poly(this compound) (PAH) under Various Conditions
| Sample Description | Tg (°C) | Influencing Factor | Source(s) |
| Poly(AlAm.HCl) | 225 | N/A | researchgate.netresearchgate.net |
| PAH with 0.5% initiator | 87.7 | Initiator Concentration | scientific.net |
| PAH with 1% initiator | 83.1 | Initiator Concentration | scientific.net |
| PAH with 3% initiator | 82.8 | Initiator Concentration | scientific.net |
| PAH with 5% initiator | 81.3 | Initiator Concentration | scientific.net |
| PAH with 0.5% AAPH initiator | 145 | Initiator Concentration | |
| PAH with 2.0% AAPH initiator | 120 | Initiator Concentration |
X-ray Diffraction (XRD) for Material Strength and Structure
X-ray Diffraction (XRD) is an analytical technique used to investigate the crystallographic structure of a material. By analyzing the angles and intensities of diffracted X-rays, XRD can determine whether a material is crystalline, amorphous, or a mixture of both.
Solution-Phase Characterization
Understanding the behavior of poly(this compound) in solution is crucial for applications involving liquid media. Dynamic Light Scattering is a primary tool for this purpose.
Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Particle Size
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution profile of small particles or polymers in suspension or solution. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the diffusion coefficient can be calculated, which in turn allows for the determination of the particle's hydrodynamic radius (RH) via the Stokes-Einstein equation.
DLS studies have provided significant insights into the conformational state of poly(this compound) (PAH) under various solution conditions. The hydrodynamic radius of PAH is highly sensitive to factors such as pH, ionic strength, and polymer concentration. researchgate.netresearchgate.net For a 15 kDa PAH polymer at a pH of 6.5, the hydrodynamic radius was found to vary from 4.80 nm at a low ionic strength (5x10⁻³ M) to 6.15 nm at a higher ionic strength (0.15 M). researchgate.net In another measurement, pure PAH was determined to have a hydrodynamic radius of 3.8 nm. researchgate.net
Table 3: Hydrodynamic Radius (RH) of Poly(this compound) (PAH) Measured by DLS
| Sample Description | Hydrodynamic Radius (RH) / Diameter | Solution Conditions | Source(s) |
| 15 kDa PAH | 4.80 nm | pH 6.5, Ionic Strength = 5x10⁻³ M | researchgate.net |
| 15 kDa PAH | 6.15 nm | pH 6.5, Ionic Strength = 0.15 M | researchgate.net |
| Pure PAH | 3.8 nm | Not specified | researchgate.net |
| PAH-functionalized diamond nanoparticles | 17.2 ± 1.8 nm (diameter) | Not specified | acs.org |
| PANs (non-PEGylated) | ~125 nm (diameter) | Not specified | conicet.gov.ar |
| PEG10:PAH PANs | ~25 nm (diameter) | Not specified | conicet.gov.ar |
Microelectrophoresis for Electrophoretic Mobility and Zeta Potential
Microelectrophoresis is a crucial technique for determining the electrophoretic mobility and zeta potential of poly(this compound) (PAH) polymers, which are weak cationic polyelectrolytes. researchgate.netnih.govbwise.kr These parameters are fundamental to understanding the electrostatic interactions of PAH in solution and at interfaces, which are heavily influenced by environmental conditions like pH and ionic strength. nih.govresearchgate.net
The zeta potential of PAH is highly dependent on the pH of the solution. core.ac.uk At a low pH of around 2.5, the free protons in the solution can form ion pairs with the sulfonate groups of co-polymers or influence the protonation of PAH's amine groups, resulting in a lower zeta potential. core.ac.uk As the pH increases, the degree of ionization and surface charge of PAH changes. core.ac.uk For instance, studies on PAH monolayers have shown a decrease in zeta potential from positive values to negative values at higher pH, which is attributed to the deprotonation of the amine groups in the PAH molecule. researchgate.net The isoelectric point, where the net charge is zero, has been reported to be around pH 10.7. researchgate.net
The ionic strength of the solution also plays a significant role. In one study, the electrophoretic mobility of PAH (70,000 g/mol ) was measured across a pH range of 3.5 to 9 and ionic strengths from 10⁻⁴ M to 0.15 M NaCl. nih.gov These measurements are vital for calculating the electrokinetic charge of the polymer molecules. nih.gov
Research on a 15kDa PAH sample demonstrated that electrophoretic mobility data can be used to calculate the average number of uncompensated (free) charges and the effective ionization degree of the molecules. researchgate.net It was found that the maximum number of free charges was 27 at a pH of 6.0, corresponding to an effective ionization degree of 17%. researchgate.net This highlights that not all amine groups are charged, even at a pH well below the isoelectric point.
When PAH interacts with other molecules or particles, the zeta potential changes accordingly. For example, when forming complexes with negatively charged microgels, the addition of 15 kDa or 50 kDa PAH gradually increased the zeta potential of the microgel from near 0 mV to +25 mV and +50 mV, respectively. unlp.edu.ar This indicates the accumulation of the positively charged PAH on the microgel surface. unlp.edu.ar Similarly, modifying negatively charged bovine serum albumin (BSA) nanoparticles (zeta potential of -21.73 mV) with PAH resulted in positively charged nanoparticles. nih.gov
| PAH System | Condition | Zeta Potential / Mobility | Reference |
|---|---|---|---|
| 15 kDa PAH | pH 6.0 | Maximum of 27 free charges; 17% effective ionization | researchgate.net |
| PAH Solution | pH ~2.5 | Lower zeta potential | core.ac.uk |
| PAH Monolayer | pH > 9.2 | Negative zeta potential | researchgate.net |
| BSA Nanoparticles | Before PAH modification | -21.73 mV | nih.gov |
| P(NIPAm-co-MAA) Microgel + 15 kDa PAH | 20 °C | Plateau near +25 mV | unlp.edu.ar |
| P(NIPAm-co-MAA) Microgel + 50 kDa PAH | 20 °C | Reached +50 mV | unlp.edu.ar |
Viscometry for Molecular Conformations in Solution
Viscometry is a classical yet powerful method for investigating the molecular conformations of polymers like poly(this compound) in solution. researchgate.netresearchgate.net By measuring the viscosity of dilute polymer solutions at various concentrations, the intrinsic viscosity can be determined, which provides valuable information about the size and shape of the polymer coils. researchgate.net
The conformation of PAH, a polyelectrolyte, is significantly affected by the ionic strength of the solution. researchgate.net At low ionic strength, electrostatic repulsion between the charged amine groups along the polymer chain causes the molecule to adopt a more extended, rod-like conformation. researchgate.net This extended conformation leads to a higher intrinsic viscosity. As the ionic strength increases (e.g., by adding salt), the charges on the polymer chain are screened, reducing the intramolecular repulsion. This allows the polymer to adopt a more compact, coiled conformation, resulting in a decrease in intrinsic viscosity. researchgate.net
In a study using a 15kDa PAH, dynamic viscosity measurements were performed with a capillary viscometer. researchgate.net The intrinsic viscosity was found to vary significantly with ionic strength, decreasing from 105 cm³/g at an ionic strength of 5x10⁻³ M to 35 cm³/g at 0.15 M. researchgate.net These experimental results were used to calculate the effective length of the PAH molecule under different conditions. The effective length ranged from 32 nm at high ionization (low ionic strength) to 17.3 nm at low ionization (high ionic strength). researchgate.net For comparison, the theoretical contour length for a fully extended chain of this molecular weight was predicted to be 40.7 nm. researchgate.net The discrepancy was partly attributed to the extensive hydration of PAH molecules, which increases their stiffness. researchgate.net
Another investigation looked into the viscosity behavior of P(AlAm.HCl) in both pure water and a 0.5 M NaCl solution, confirming that its polyelectrolyte properties are pronounced. researchgate.net Commercial suppliers also provide viscosity data for various molecular weights of PAH solutions. For example, a 10 wt. % solution of ~65,000 M.W. PAH has a reported viscosity of approximately 250 cP at 25 °C. sigmaaldrich.com
| PAH Molecular Weight | Ionic Strength (M) | Intrinsic Viscosity (cm³/g) | Effective Molecular Length (nm) | Reference |
|---|---|---|---|---|
| 15 kDa | 5x10⁻³ | 105 | 32.0 | researchgate.net |
| 15 kDa | 0.15 | 35 | 17.3 | researchgate.net |
| ~65,000 | N/A (10 wt. % in H₂O) | ~250 cP (solution viscosity) | N/A | sigmaaldrich.com |
| 15,000 | N/A (50 wt. % in H₂O) | 700 mPa·s (solution viscosity) | N/A | nittobo.co.jp |
| 100,000 | N/A (40 wt. % in H₂O) | 1500 mPa·s (solution viscosity) | N/A | nittobo.co.jp |
Fluorescence Cross-Correlation Spectroscopy (FCCS) for Complex Stability and Disassembly
Fluorescence Cross-Correlation Spectroscopy (FCCS) is a high-sensitivity technique used to study the interactions between two different fluorescently labeled molecules in real-time. wikipedia.org By simultaneously monitoring the fluorescence fluctuations of two different colored probes in a confocal detection volume, FCCS can quantify the extent and dynamics of complex formation and disassembly. wikipedia.orgnih.gov This method has proven invaluable for assessing the stability of nanoparticles and complexes formed with poly(this compound).
FCCS has been extensively used to investigate the stability of PAH-based complexes designed for drug and gene delivery, such as those formed with small interfering RNA (siRNA) or tripolyphosphate (TPP). researchgate.netacs.orgresearchgate.net In these studies, PAH is typically labeled with one fluorophore (e.g., green rhodamine) and the interacting molecule (e.g., siRNA) is labeled with another (e.g., Cy5). nih.govacs.org A high cross-correlation signal indicates that the two molecules are diffusing together as a complex, while a decrease in cross-correlation signifies disassembly. nih.gov
Studies on PAH/siRNA nanoparticles have shown that their stability is highly pH-dependent. The complexes are stable at physiological pH (around 7.4) and in cell culture media, which is crucial for their use as delivery vectors. researchgate.netacs.orgresearchgate.net However, upon exposure to acidic pH, such as that found in endosomal compartments within a cell, the complexes readily disassemble. researchgate.netacs.org This pH-triggered disassembly is a desirable feature for drug delivery, as it allows for the release of the payload (e.g., siRNA) into the cytoplasm once the nanoparticle has been internalized by the cell. nih.govacs.org
The intracellular fate of these complexes has been traced using FCCS. nih.gov Following uptake by A549 cells, the cross-correlation between the labeled PAH and siRNA was observed to decrease substantially over 24 hours. researchgate.netacs.org This was accompanied by a decrease in the diffusion time of the siRNA, confirming that the complexes had disassembled and liberated the siRNA molecules within the cell. researchgate.netacs.org Similarly, FCCS studies of PAH/TPP complexes showed stability at physiological pH but disassembly in acidic conditions, highlighting their potential as pH-responsive nanocarriers. researchgate.net
| PAH Complex | Condition | Observation (via FCCS) | Reference |
|---|---|---|---|
| PAH/siRNA | Physiological pH (~7.4) / Cell Media | Complexes are stable | researchgate.netacs.orgresearchgate.net |
| PAH/siRNA | Acidic pH (endosomal) | Complexes disassemble | researchgate.netacs.orgresearchgate.net |
| PAH/siRNA | Intracellular (A549 cells, 24h post-uptake) | Substantial decrease in cross-correlation; complex disassembly | nih.govresearchgate.netacs.org |
| PAH/Tripolyphosphate (TPP) | Physiological pH / Cell Media | Nanoparticles are stable | researchgate.net |
| PAH/Tripolyphosphate (TPP) | Acidic pH | Nanoparticles disassemble | researchgate.net |
Flow Cytometry for Cellular Uptake and Interactions
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells or particles as they pass through a laser beam. In the context of poly(this compound) polymers, it is frequently employed to quantify cellular uptake of PAH-based nanoparticles, assess their biological interactions, and evaluate their functional outcomes, such as transfection efficiency or cytotoxicity. unlp.edu.arnih.govacs.orgnih.gov
To study cellular uptake, PAH or its associated cargo is typically labeled with a fluorescent dye. nih.govmdpi.com Cells are incubated with these fluorescent nanoparticles, and flow cytometry is then used to measure the fluorescence intensity of individual cells. nih.govmdpi.com An increase in cellular fluorescence intensity directly correlates with the amount of internalized nanoparticles. nih.gov This method allows for the rapid quantification of uptake in a large population of cells, providing statistically robust data on the percentage of cells that have taken up the particles and the average amount of material internalized per cell. nih.govnih.gov
For example, in a study involving PAH-modified bovine serum albumin nanoparticles (PBSO NPs), cellular uptake was evaluated by labeling the cargo with the fluorescent dye IR-780. nih.gov Flow cytometry results showed distinct fluorescence signals in Panc02 cancer cells treated with the nanoparticles compared to control groups, confirming cellular internalization. nih.gov
Flow cytometry is also instrumental in assessing the biological consequences of nanoparticle uptake. In gene delivery applications, where PAH is used to complex with siRNA, flow cytometry can measure the functional outcome of the delivery. acs.orgnih.gov For instance, if the siRNA is designed to silence the expression of a fluorescent protein like Green Fluorescent Protein (GFP), flow cytometry can quantify the reduction in GFP fluorescence in the cell population, thereby measuring the silencing efficiency. acs.orgnih.gov Studies have shown that PAH/siRNA nanoparticles are effective at silencing GFP expression, and this effect can be precisely quantified. acs.org
Furthermore, flow cytometry can be used to study the interactions of PAH-based systems with specific cell components or to assess effects on cell health, such as apoptosis. nih.gov By using specific fluorescent probes for cellular markers, one can analyze a wide range of interactions and effects. For instance, flow cytometry was used to quantify the uptake of rhodamine-labeled PAH by hydrogel microgels, demonstrating that lower molecular weight PAH (15 kDa) could accumulate inside the microgels, while higher molecular weight PAH (50 kDa) remained mostly on the surface. unlp.edu.ar
| PAH System | Cell Type | Measurement | Finding | Reference |
|---|---|---|---|---|
| PAH-modified BSA Nanoparticles (PBSO NPs) | Panc02 | Cellular Uptake (IR-780 fluorescence) | Confirmed significant internalization of nanoparticles. | nih.gov |
| PAH/siRNA-GFP | A549-GFP | GFP Silencing Efficiency | Effective silencing of GFP expression was quantified. | acs.orgnih.gov |
| PAH/siRNA-6-FAM | A549 | Quantification of Internalization | Over 70% of cells were transfected with nanoparticles. | nih.gov |
| Rhodamine-labeled PAH (15 kDa & 50 kDa) | N/A (Microgels) | PAH Uptake by Microgels | 15 kDa PAH accumulated inside; 50 kDa PAH remained on the surface. | unlp.edu.ar |
| HA-coated Nanocarriers (cites PAH use) | THP-1 | Cellular Uptake | 1.73-fold higher uptake compared to uncoated nanocarriers. | researchgate.net |
Theoretical and Computational Modeling of Allylamine Hydrochloride Systems
Molecular Theory for Polymer Chain Conformations and Adsorption
Molecular theory offers a framework for understanding the arrangement of polymer chains in solution and their interaction with surfaces. For poly(allylamine hydrochloride), a weak polyelectrolyte, its conformation is highly dependent on environmental factors such as pH and ionic strength, which dictate its degree of protonation and electrostatic interactions.
The protonation state of the primary amine groups in PAH is a key determinant of its behavior. Theoretical models, such as the cylindrical Poisson-Boltzmann cell model, have been employed to predict the distribution of protons and the electrostatic potential in PAH solutions. acs.org These models can quantitatively reproduce experimental data on apparent proton concentration. acs.org
Molecular dynamics simulations and theoretical calculations have been used to investigate the protonation states of PAH upon interaction with other molecules and surfaces. For instance, studies on the interaction of PAH with phosphate (B84403) anions have shown that the phosphate ions can promote the protonation of the amine groups on PAH. researchgate.net Conversely, the charged amine groups can induce further proton dissociation of the phosphates. researchgate.net This interplay results in a complex relationship between the surface charge and the pH of the solution. researchgate.net
Simulations have also indicated that the pKa values of the amine groups in PAH can shift when the polymer is confined upon adsorption to a surface, such as a lipid bilayer. nsf.gov This shift is a consequence of the altered local environment and electrostatic interactions at the interface. nsf.gov Experimental evidence supports these theoretical predictions, showing that the charge associated with PAH attached to a lipid bilayer is about 70% of what it is in an aqueous solution. nsf.gov
The table below summarizes key parameters related to the protonation and interaction of PAH.
| Parameter | Value/Observation | System/Conditions | Citation |
| Effective Ionization Degree | 17% (maximum) | At pH 6.0 in solution | researchgate.net |
| Charge of Adsorbed PAH | ~70% of its charge in aqueous solution | Adsorbed on a lipid bilayer | nsf.gov |
| PAH Protonation Degree | Higher than calculated from pKa in solution | When interacting with phosphate anions | researchgate.net |
The adsorption of PAH onto hydrogel films is a complex process influenced by factors such as temperature, pH, and the molecular weight of the polymer. Molecular theory has been applied to study the equilibrium adsorption of PAH to hydrogel films, such as those made of poly(N-isopropylacrylamide-co-methacrylic acid) [p(NIPAm-co-MAA)]. rsc.org These theoretical models explicitly describe all chemical species in the system and can predict the protonation state of the titratable units as a result of local free energy considerations. rsc.org
Theoretical studies using a molecular model have shown that for a thin hydrogel film, the distribution of PAH is dependent on temperature. unlp.edu.ar Below the lower critical solution temperature (LCST) of the hydrogel, low molecular weight PAH can partition homogeneously inside the film. unlp.edu.ar However, above the LCST, the hydrogel film collapses, leading to a higher accumulation of PAH on the surface. unlp.edu.ar This surface adsorption is driven by the segregation of the charged methacrylic acid (MAA) units towards the surface of the collapsed hydrogel. unlp.edu.ar
These theoretical predictions align with experimental observations. For instance, a significantly higher positive zeta potential is observed when a microgel is in contact with a 15 kDa PAH solution at temperatures above the LCST, compared to temperatures below the LCST where PAH diffuses into the microgel. unlp.edu.ar This indicates a preferential surface accumulation of PAH at higher temperatures. unlp.edu.ar
The following table presents findings from the theoretical modeling of PAH adsorption onto a p(NIPAm-co-MAA) hydrogel film.
| Condition | Observation from Molecular Theory | Experimental Correlation | Citation |
| Below LCST (e.g., 20 °C) | Low MW PAH partitions homogeneously inside the film. | Lower zeta potential. | unlp.edu.ar |
| Above LCST (e.g., 40 °C) | High accumulation of PAH on the hydrogel surface. | Highly positive zeta potential. | unlp.edu.ar |
Simulation of Polyelectrolyte Multilayer Growth Mechanisms
Polyelectrolyte multilayers (PEMs) are thin films created by the layer-by-layer (LbL) self-assembly of oppositely charged polyelectrolytes. yorku.ca The growth of these multilayers can be either linear, where the thickness increases constantly with each layer, or exponential, where the thickness increases exponentially. pnas.orgacs.org
Simulations and theoretical models have been instrumental in understanding the mechanisms that govern these different growth regimes. The growth of PEMs is influenced by several factors, including the charge density of the polyelectrolytes, the ionic strength of the solutions, and the potential for the polyelectrolyte chains to diffuse in and out of the film during the assembly process. pnas.orgnih.gov
For systems like poly(L-lysine)/hyaluronan, which exhibit exponential growth, it has been suggested that the diffusion of the polycation chains into the film is a key driver. pnas.org Confocal laser scanning microscopy studies have provided direct evidence for this diffusion process. pnas.org While the polycation diffuses throughout the film, the polyanion does not, leading to a stratified structure. pnas.org
In the widely studied poly(styrenesulfonate)/poly(this compound) system, X-ray reflectivity measurements have revealed a layered structure with interpenetration between adjacent layers. pnas.org Molecular dynamics simulations can provide a microscopic view of these processes, showing how factors like counterion condensation and charge repulsion along the polymer backbone influence the adsorption and structure of the multilayer. nsf.gov
Correlation between Theoretical Predictions and Experimental Observations
A crucial aspect of theoretical and computational modeling is the validation of its predictions against experimental data. For allylamine (B125299) hydrochloride systems, there is generally good agreement between theoretical models and experimental results.
For instance, the hydrodynamic radius of PAH molecules in solution, as calculated from dynamic light scattering (DLS) experiments, has been found to be consistent with predictions from Brenner's theory, which approximates the polymer shape as a prolate spheroid. researchgate.net Molecular dynamics simulations have also confirmed this bent, spheroidal shape. researchgate.net
Similarly, the effective length of PAH molecules, derived from dynamic viscosity measurements, shows a dependence on ionic strength and pH that aligns with theoretical expectations of polymer chain extension at low ionic strength (high ionization) and coiling at higher ionic strength (low ionization). researchgate.net However, it is noteworthy that while the trends are consistent, the absolute values for effective length derived from experiments can be significantly higher than those from numerical simulations. researchgate.net
In the context of PEMs, theoretical models that account for the diffusion of polyelectrolyte chains have successfully explained the experimentally observed exponential growth regime. pnas.org Furthermore, molecular theory has been able to explain the temperature-dependent adsorption behavior of PAH on hydrogels, which is corroborated by zeta potential measurements. unlp.edu.ar
The table below highlights some of the correlations between theoretical predictions and experimental findings for PAH systems.
| Property | Theoretical Model/Prediction | Experimental Observation/Technique | Citation |
| PAH Molecular Shape | Brenner's theory (prolate spheroid), Molecular dynamics simulations | Dynamic Light Scattering (DLS) | researchgate.net |
| PAH Effective Length | Varies with ionic strength and pH | Dynamic viscosity measurements | researchgate.net |
| PEM Growth | Diffusion-based models predict exponential growth | Confocal Laser Scanning Microscopy (CLSM) | pnas.org |
| PAH Adsorption on Hydrogels | Surface accumulation above LCST | Zeta potential measurements | unlp.edu.ar |
Advanced Biomedical and Biotechnological Applications of Poly Allylamine Hydrochloride
Drug Delivery Systems and Controlled Release Mechanisms
The unique physicochemical characteristics of PAH make it an ideal candidate for the development of advanced drug delivery systems. Its ability to form stable complexes with various molecules and its responsiveness to environmental stimuli are key to its application in controlled release mechanisms. cymitquimica.com
Encapsulation and Delivery of Therapeutic Agents
PAH is extensively used for the encapsulation of therapeutic agents, protecting them from degradation and enabling their targeted delivery. This is often achieved by forming polyelectrolyte complexes or incorporating the drug into a PAH-based matrix. For instance, PAH can be used to create nanocapsules for the delivery of drugs like curcumin (B1669340). The addition of piperine (B192125) has been shown to enhance the encapsulation and drug loading of curcumin in these nanocapsules, thereby improving its therapeutic efficacy against colon cancer cells. nih.gov
In another application, PAH has been utilized in the formation of complex coacervates with tripolyphosphate (TPP) for the encapsulation and long-term release of weakly amphiphilic anionic drugs like ibuprofen (B1674241). nih.govresearchgate.net This system demonstrates high drug loading capacity, with ibuprofen comprising up to approximately 30% of the coacervate mass. nih.gov The dense ionic crosslinking within the coacervate results in a very slow and sustained release of the encapsulated drug. nih.govresearchgate.net
| Therapeutic Agent | Encapsulation System | Key Findings |
| Curcumin | Poly(allylamine hydrochloride) nanocapsules | Piperine co-encapsulation enhances drug loading and efficacy. nih.gov |
| Ibuprofen | Poly(this compound)/tripolyphosphate coacervates | High drug loading capacity (up to 30% by mass) and sustained release. nih.gov |
Polyelectrolyte Multilayer Coatings for Controlled Release
The layer-by-layer (LbL) assembly technique, which involves the alternating deposition of oppositely charged polyelectrolytes, is a prominent method for creating controlled-release coatings, with PAH being a frequently used polycation. wikipedia.orgmdpi.com These polyelectrolyte multilayers (PEMs) can be applied to various surfaces, including drug particles and medical implants, to precisely control the release of therapeutic agents. wikipedia.orgsigmaaldrich.com
For example, PEMs composed of PAH and poly(sodium 4-styrenesulfonate) (PSS) have been used to coat drug crystals, such as fluorescein (B123965), to achieve sustained release. researchgate.net The number of layers in the PEM coating directly influences the permeability and, consequently, the release rate of the encapsulated drug. researchgate.netmdpi.com Research has shown that a certain number of bilayers are necessary to create a sufficient barrier to control the dissolution and release of the core drug. researchgate.net The thickness of the PEMs, which can be controlled by the number of deposited layers, has been shown to have an exponential relationship with the number of layers, and this thickness is a key determinant of the drug release profile. rsc.org
| Polyelectrolyte Pair | Substrate/Core | Therapeutic Agent/Model Drug | Key Finding |
| PAH/PSS | Fluorescein crystals | Fluorescein | 8-10 bilayers were sufficient to sustain fluorescein release. researchgate.net |
| PAH/PSS | Mesoporous silica (B1680970) nanoparticles | Doxorubicin (B1662922) | Release profiles are dependent on both pH and the thickness of the PEM coating. rsc.org |
| PAH/PSS | Nanogels | Not specified | Each polyelectrolyte layer adds approximately 2 nm, limiting swelling and reducing initial burst release. nih.gov |
pH-Responsive Release Systems
The presence of primary amine groups in PAH imparts a pH-responsive character to the systems in which it is incorporated. nih.govmdpi.com At lower pH values, these amines are protonated, leading to a more extended polymer chain conformation and increased swelling, which can trigger the release of an encapsulated drug. Conversely, at higher pH values, the deprotonation of the amines can cause the system to shrink or become more compact, slowing down drug release.
This property has been exploited in the design of smart drug delivery systems. For instance, hollow silicon dioxide micropillars coated with PAH/PSS multilayers have been developed as pH-responsive drug delivery systems for doxorubicin. nih.gov The release rate of doxorubicin from these systems was found to be significantly higher at a pH of 5.2 compared to a pH of 7.4. nih.gov Similarly, blend films of chitosan (B1678972) and PAH loaded with ciprofloxacin (B1669076) have demonstrated pH-responsive drug release, with a faster release in simulated gastric fluid (pH 1.2) compared to phosphate-buffered saline (pH 7.4). mdpi.com
| System | Therapeutic Agent | pH Condition | Release Profile |
| PAH/PSS coated hollow silicon dioxide micropillars | Doxorubicin | pH 5.2 | Higher release rate. nih.gov |
| PAH/PSS coated hollow silicon dioxide micropillars | Doxorubicin | pH 7.4 | Slower release rate. nih.gov |
| Chitosan/PAH blend film (CTH-1: 90% CS, 10% PAH) | Ciprofloxacin | pH 1.2 (SGF) | ~88% release in 50 min. mdpi.com |
| Chitosan/PAH blend film (CTH-1: 90% CS, 10% PAH) | Ciprofloxacin | pH 7.4 (PBS) | ~93% release in 90 min. mdpi.com |
| Chitosan/PAH blend film (CTH-2: 80% CS, 20% PAH) | Ciprofloxacin | pH 1.2 (SGF) | ~85% release in 50 min. mdpi.com |
| Chitosan/PAH blend film (CTH-2: 80% CS, 20% PAH) | Ciprofloxacin | pH 7.4 (PBS) | ~98% release in 120 min. mdpi.com |
Biodegradable Hydrogels and Blend Films as Drug Delivery Matrices
PAH can be incorporated into biodegradable hydrogels and blend films to create matrices for sustained drug delivery. nih.govnih.gov These systems combine the advantageous properties of PAH with those of a biodegradable polymer, such as chitosan. nih.govnih.gov Hydrogels are three-dimensionally crosslinked polymer networks that can absorb large amounts of water, making them suitable for encapsulating and releasing hydrophilic drugs. mdpi.comijcce.ac.ir
A study on blend films of chitosan and PAH for the delivery of ciprofloxacin demonstrated the potential of these materials as smart drug delivery matrices. mdpi.comnih.gov The films exhibited different swelling behaviors and drug release profiles at different pH values, indicating their pH-responsive nature. mdpi.com In phosphate-buffered saline (pH 7.4), a sustained release of the drug was observed. mdpi.comnih.gov Furthermore, PAH can be cross-linked to form hydrogels, and its properties can be tailored for specific drug delivery applications. acs.org For example, Renagel®, a hydrogel prepared from poly(this compound), is used in clinical settings. mdpi.com
| Matrix Composition | Therapeutic Agent | Key Feature |
| Chitosan/PAH blend films | Ciprofloxacin | pH-responsive and sustained release. mdpi.comnih.gov |
| Poly(this compound) | Not specified | Forms hydrogels for drug delivery. ijcce.ac.iracs.org |
Gene Delivery Systems and Nucleic Acid Interaction
The cationic nature of PAH allows for strong electrostatic interactions with negatively charged nucleic acids, such as DNA and siRNA. nih.govnih.gov This property is fundamental to its use as a non-viral vector for gene delivery.
Polyplex Formation with DNA and siRNA
PAH can condense DNA and siRNA into nanoparticles known as polyplexes. researchgate.netnih.gov This condensation protects the nucleic acids from enzymatic degradation and facilitates their cellular uptake. The formation of these complexes is driven by the electrostatic attraction between the positively charged amine groups of PAH and the negatively charged phosphate (B84403) groups of the nucleic acids. nih.gov
Studies have shown that PAH interacts with both the phosphate groups and the nitrogenous bases of DNA. nih.gov The formation of the DNA/PAH complex can alter the conformation of the DNA double helix. nih.gov The light scattering intensity of a PAH solution is significantly enhanced in the presence of nucleic acids, a phenomenon that can be used for their quantification. tandfonline.comdeepdyve.com
For siRNA delivery, PAH can be chemically modified, for instance with oleic acid, to improve transfection efficiency and reduce cytotoxicity. nih.govacs.org These modified PAH polymers can effectively encapsulate siRNA and form stable polyplexes. nih.govacs.org The characteristics of these polyplexes, such as their size and surface charge, can be tuned by varying the ratio of the polymer to the nucleic acid (N/P ratio). nih.govresearchgate.net
| Nucleic Acid | PAH Formulation | Polyplex Characteristics |
| Herring Sperm DNA | Unmodified PAH | Formation of complexes confirmed by light scattering. nih.govtandfonline.com |
| siRNA | Oleic acid-modified PAH | Forms polyplexes with a positive surface charge that fully encapsulate siRNA. nih.govacs.org |
| siRNA | Unmodified PAH | Forms nanoparticles with a hydrodynamic diameter of 100-150 nm. nih.gov |
Influence of Polymer Derivatization on Gene Transfection Efficiency
While Poly(this compound) (PAH) possesses inherent properties that make it a candidate for gene delivery, its native form can exhibit limitations such as toxicity and suboptimal transfection efficiency. researchgate.netnih.gov Consequently, the derivatization of the PAH polymer is a key strategy to enhance its performance as a gene carrier. researchgate.net
Chemical modifications of PAH aim to improve its gene delivery efficiency and reduce cytotoxicity. researchgate.net These modifications often involve altering the balance of primary, secondary, tertiary, and quaternary amino groups on the polymer backbone. nih.gov For example, the introduction of quaternary ammonium (B1175870) groups has been shown to be important in the formation of stable polyplexes with pDNA, even at low gene-to-polymer weight ratios. nih.gov
Research has demonstrated that novel PAH derivatives can exhibit significantly better transfection efficiency compared to established standards like linear poly(ethyleneimine), along with lower cytotoxicity. nih.gov These derivatized polymers are capable of effectively complexing with pDNA to form nanoparticles that are readily internalized by cells and subsequently traffic to acidic late endosomes for cargo release. nih.gov
The overarching goal of these derivatizations is to create a more effective and safer gene delivery vector. researchgate.net Strategies often focus on introducing hydrophobic groups to the PAH backbone, which can address both the issues of high cationic character-related cytotoxicity and the low buffering capacity that can limit transfection efficiency. nih.gov The successful synthesis of PAH derivatives with increased positive charge, for instance through partial methylation and substitution with glycidyl (B131873) trimethyl ammonium chloride, has been reported to create more effective carriers for gene transfection. researchgate.net
| PAH Derivative Type | Key Modification | Impact on Gene Delivery | Reference |
| Quaternary Ammonium Substituted | Introduction of quaternary ammonium groups | Improved polyplex stability, enhanced transfection efficiency, lower cytotoxicity compared to linear PEI. | nih.gov |
| Hydrophobically Modified | Introduction of hydrophobic moieties | Addresses cytotoxicity from high cationic charge and improves transfection efficiency. | nih.gov |
| Partially Methylated & GTMAC Substituted | Increased positive charge | Synthesized to be a more effective gene delivery vector. | researchgate.net |
Tissue Engineering and Regenerative Medicine
Poly(this compound) (PAH) is a versatile polymer with significant applications in the field of tissue engineering and regenerative medicine. pmarketresearch.comnih.gov Its utility stems from its biocompatibility, high cationic charge density, and its ability to be used in the layer-by-layer (LbL) assembly technique to create functional coatings and scaffolds. pmarketresearch.comsigmaaldrich.com
Cell Adhesion, Proliferation, and Differentiation Enhancement
The surface properties of biomaterials are crucial for dictating cellular behavior, including adhesion, proliferation, and differentiation. nih.gov Modifying surfaces with PAH, often as part of a polyelectrolyte multilayer (PEM) film, has been shown to be a powerful method for promoting the growth of various cell types. nih.gov
Amine-rich surfaces, such as those created by the outermost layer of PAH, have been reported to enhance the attachment, spreading, and subsequent proliferation of cells like human adipose-derived stem cells (hASCs). acs.orgiiarjournals.org Studies have shown that coatings terminating with PAH, and thus exposing primary amino groups, promote protein adsorption and cell adhesion. iiarjournals.org For instance, PAH/poly(styrene sulfonate) (PSS) coatings have been found to significantly improve the initial attachment of normal human osteoblasts (NHOst) on titanium surfaces. iiarjournals.org
Furthermore, PAH-containing coatings can influence the differentiation of stem cells. Allylamine (B125299) plasma-polymerized coatings have been demonstrated to promote the osteogenic differentiation of hASCs, making it an attractive surface modification method for scaffolds used in bone tissue engineering. acs.org Research on osteoblast-like MG63 cells cultured on PAH/poly(acrylic acid) (PAA) multilayer films showed that cell adhesion, proliferation, and osteogenic activities were dependent on the number of layers, with the highest activity observed on a 4-layer film. nih.gov
| Cell Type | PAH-based System | Observed Effect | Reference |
| Human Adipose-Derived Stem Cells (hASCs) | Allylamine plasma-polymerized coatings | Promoted attachment, spreading, proliferation, and osteogenic differentiation. | acs.org |
| Normal Human Osteoblasts (NHOst) | PSS/PAH coatings on titanium | Improved initial cell attachment. | iiarjournals.org |
| Osteoblast-like MG63 cells | PAH/PAA multilayer films | Cell adhesion, proliferation, and osteogenic activities were highest on a 4-layer film. | nih.gov |
| Neuron-like cells (NLCs) | PAH/PSS multilayers | Improved cell morphology and attachment, enabling neurite outgrowth without a fibroblast monolayer. | nih.gov |
Surface Modification of Scaffolds for Bone Tissue Engineering
In bone tissue engineering, the surface of a scaffold plays a critical role in guiding bone regeneration. acs.org PAH is frequently used in the layer-by-layer (LbL) technique to modify the surfaces of various scaffolds, including those made from titanium alloys and biodegradable polymers, to enhance their osteogenic potential. researchgate.netwiley.com
For instance, porous titanium alloy (Ti6Al4V) scaffolds, which are promising for bone tissue engineering, can be functionalized with PAH-containing polyelectrolyte microcapsules. researchgate.netlancs.ac.uk These microcapsules can be loaded with therapeutic agents like the anti-inflammatory drug dexamethasone (B1670325) to support healing. researchgate.netlancs.ac.uk The modification of Ti6Al4V scaffolds with these microcapsules has been shown to not be cytotoxic and to not prevent cell adhesion and spreading. researchgate.net
The LbL assembly of PAH with other polyelectrolytes, such as poly(sodium 4-styrenesulfonate), on osteoconductive electrospun meshes has been used to incorporate molecular cues like peptides. wiley.com These peptides can be designed to enhance cell adhesion and guide the differentiation of mesenchymal stem cells into osteoblasts, ultimately promoting the formation of new bone matrix. wiley.com This approach has been shown to increase the expression of key bone-specific proteins like osteopontin (B1167477) and osteocalcin. wiley.com
Biocompatible Materials for Cell Culture Applications
The biocompatibility of Poly(this compound) (PAH) makes it a valuable component in materials designed for cell culture applications. researchgate.netacs.orgmdpi.com Detailed in vitro and in vivo studies have demonstrated the biocompatibility of PAH, showing no cytotoxicity or genotoxicity even at high concentrations. researchgate.net
PAH is often used to create polyelectrolyte multilayers (PEMs) on culture substrates to improve cell growth and attachment. nih.govnih.gov For example, treating standard tissue culture substrates with PEMs composed of PAH and poly(styrenesulfonic acid) (PSS) has been shown to significantly improve the culture of neuron-like cells. nih.gov This surface treatment promotes more spread-out cell morphology, indicating healthier cells, and allows for direct attachment of neuronal cell bodies, facilitating neurite outgrowth without the need for a supportive fibroblast layer. nih.gov
Furthermore, PAH-based coatings can be used to create surfaces with specific properties, such as hydrophobicity, while maintaining biocompatibility. mdpi.com Novel multilayer coatings of PAH and immobilized zinc oxide nanoparticles on textiles have been shown to be biocompatible with human keratinocyte cells, highlighting the potential for creating functional, cell-friendly materials. mdpi.com
Biomimetic Coatings and Scaffolds for Bone Repair
Creating biomimetic materials that mimic the natural composition and structure of bone is a key strategy in bone tissue engineering. researchgate.netuconn.edu Poly(this compound) (PAH) is utilized in the development of such biomimetic coatings and scaffolds to enhance bone repair and regeneration. researchgate.netuconn.edu
One approach involves using PAH to stabilize amorphous calcium phosphate (ACP), a precursor for mineralization. researchgate.net A system comprising nanofibrous chitosan microspheres and PAH-stabilized ACP mimics the architecture of the natural extracellular matrix (ECM), providing an ideal environment for the adhesion and activity of stem cells. researchgate.net
Biosensors and Enzyme Immobilization
Poly(this compound) (PAH) is a cationic polyelectrolyte that has garnered significant attention in the fields of advanced biomedical and biotechnological applications, particularly in the development of biosensors and for enzyme immobilization. Its positively charged nature at relevant pH values allows for effective interaction with negatively charged biomolecules and surfaces, making it a versatile component in the construction of sensitive and stable bio-analytical devices.
Surface Modification for Biosensor Development
The ability of PAH to form stable, thin films and to be deposited in a layer-by-layer (LbL) fashion makes it an ideal material for modifying electrode surfaces in biosensor construction. This surface modification is a critical step in enhancing the performance of biosensors. The deposition of PAH on an electrode surface increases the active area and can lead to an accumulation of the analyte at the electrode through electrostatic interactions, thereby enhancing the electrochemical detection signal. nih.gov
For instance, in the development of electrochemical immunosensors, PAH has been used to create a favorable microenvironment for anchoring biomolecules. researchgate.net It can be used in conjunction with other nanomaterials, such as gold nanoparticles (AuNPs) and multi-walled carbon nanotubes, to further improve the sensitivity and selectivity of the biosensor. science.govdntb.gov.ua The PAH layer not only provides a stable matrix for the immobilization of these nanomaterials but also helps to retain the biological activity of the immobilized molecules. researchgate.netdntb.gov.ua This surface modification strategy has been successfully applied in the development of biosensors for a variety of analytes, including glucose, ethanol (B145695), and dopamine (B1211576). science.govnih.govrsc.org
A notable application is in the creation of glucose biosensors, where multilayers of PAH and AuNPs are self-assembled onto an electrode. science.gov This method provides a high fixing efficiency for the AuNPs and the subsequent immobilization of glucose oxidase (GOD). science.gov The resulting biosensor exhibits a rapid response time and a wide linear range for glucose detection. science.gov Similarly, PAH has been used to modify screen-printed electrodes for the development of ethanol biosensors, where it enhances the electrochemical detection of NADH, a product of the enzymatic reaction of alcohol dehydrogenase. nih.govresearchgate.net
The versatility of PAH in surface modification extends to its use in creating pH-responsive polyelectrolyte brushes. chalmers.se These brushes can switch between a charged and neutral state depending on the pH, allowing for the controlled capture and release of proteins. chalmers.se This functionality is particularly useful for developing reusable biosensors and for applications in protein purification. chalmers.se
Enzyme Immobilization in Polyelectrolyte Brushes and Microspheres
Poly(this compound) plays a crucial role in the immobilization of enzymes, a process that enhances their stability and reusability for various biotechnological applications. Two prominent methods involve the use of polyelectrolyte brushes and microspheres.
Polyelectrolyte Brushes:
Polyelectrolyte brushes are composed of polymer chains tethered at one end to a surface. researchgate.net The "3D-like" environment of these brushes provides a high loading capacity for enzymes compared to simple monolayer immobilization. researchgate.net The electrostatic interactions between the positively charged PAH brushes and negatively charged enzymes allow for the non-covalent, yet stable, immobilization of proteins. researchgate.net This method has been shown to not only increase the amount of immobilized enzyme but also to enhance its specific activity. researchgate.net For instance, the immobilization of alcohol dehydrogenase (ADH) on a polysulfone membrane functionalized with PAH and poly(methacrylic acid) sodium salt resulted in a significant increase in the specific activity of the enzyme. researchgate.net
Microspheres:
PAH is also instrumental in the fabrication of enzyme-loaded microspheres. nih.govacs.orgnih.gov One approach involves the layer-by-layer (LbL) assembly of PAH and an anionic polyelectrolyte, such as sodium poly(styrene sulfonate) (PSS), onto sacrificial templates like calcium carbonate (CaCO3) nanoparticles. acs.org After the template is removed, hollow polyelectrolyte capsules containing the enzyme are formed. acs.org This encapsulation method provides a protective environment for the enzyme, shielding it from harsh external conditions. acs.org
In another method, PAH is used to direct the assembly of silica nanoparticles on CaCO3 spheres that have been preloaded with an enzyme like glucose oxidase (GOx). nih.gov This results in the formation of microspheres that encapsulate the enzyme within an organic-inorganic hybrid system. nih.gov Furthermore, PAH has been used in combination with alginate to create hydrogel microspheres for enzyme encapsulation. acs.orgnih.gov A combined physical entrapment and chemical conjugation technique, followed by coating with PAH/PSS nanofilms, has been shown to improve the stability of glucose oxidase in alginate microspheres, reducing enzyme leakage. acs.orgnih.gov
Enhanced Enzyme Activity and Stability in Immobilized Systems
Immobilizing enzymes using poly(this compound) often leads to a significant enhancement in their activity and stability. The microenvironment created by the PAH matrix plays a crucial role in these improvements.
For instance, glucose oxidase (GOx) encapsulated in PAH-directed silica microspheres exhibits a Michaelis-Menten constant (K_M) that is 2- to 3-fold lower than that of the free enzyme, indicating a higher affinity for its substrate. nih.gov This improved activity is attributed to the favorable interaction between the substrate and the enzyme within the hybrid organic-inorganic system, as well as the effective pH in the vicinity of the entrapped enzyme. nih.gov The buffering capability of PAH also contributes to the pH stability of the encapsulated GOx. nih.gov Furthermore, the encapsulated GOx shows a 2-fold higher thermal stability compared to the free enzyme. nih.gov
Similarly, submicron polyelectrolyte capsules (SPCs) prepared using PAH and polystyrene sodium sulfonate (PSS) have been shown to significantly enhance the catalytic activity of encapsulated enzymes like horseradish peroxidase (HRP). acs.org HRP encapsulated in these SPCs exhibits ultrahigh resistance to harsh conditions, including low pH and high salt concentrations. acs.org The encapsulation strategy resulted in a 7.73-fold and 2.22-fold relative activity at a pH of 3 and a NaCl concentration of 500 mM, respectively, compared to the soluble enzyme. acs.org
In the context of biocatalytic membranes, the immobilization of alcohol dehydrogenase (ADH) on a PAH-modified polysulfone membrane led to a notable increase in specific activity. researchgate.net The conjugation of the adsorbed ADH with a subsequent layer of poly(methacrylic acid) further improved its reusability, retaining a higher percentage of its initial activity over multiple cycles compared to the non-conjugated enzyme. researchgate.net
It is important to note that while PAH-based immobilization generally enhances stability, the effect on activity can vary. For example, while polyelectrolyte nanofilm coatings on alginate/GOx microspheres increased the stability of the enzyme over time, they also led to a reduction in the effective GOx activity. acs.orgnih.gov
Amperometric Biosensors for Specific Analyte Detection
Poly(this compound) has been effectively utilized in the development of amperometric biosensors for the detection of specific analytes. These sensors measure the current generated by the oxidation or reduction of a substance at an electrode, which is proportional to the concentration of the analyte.
A notable example is the development of an ethanol biosensor. nih.govnih.govmdpi.com In one study, a screen-printed electrode was modified with PAH, and alcohol dehydrogenase (ADH) was immobilized on the surface using a sol-gel matrix. nih.govnih.gov The PAH modification enhances the electrochemical detection of NADH, the product of the enzymatic reaction between ADH and ethanol. nih.gov This biosensor demonstrated a good linear response to ethanol over a specific concentration range and was successfully used to determine the ethanol content in commercial beverages. nih.govnih.gov
Another application is in the detection of dopamine. rsc.org A biosensor was developed by immobilizing the enzyme laccase on gold nanoparticles stabilized with PAH. rsc.org The nanomaterial facilitated electron transfer between the enzyme and the electrode surface. rsc.org This biosensor showed a linear response to dopamine within a certain range and was successfully applied to determine dopamine in pharmaceutical samples. rsc.org
The principle of using PAH-modified electrodes extends to the detection of other analytes as well. For instance, a sensor for vanillin (B372448) was developed using gold nanoparticles stabilized in PAH, demonstrating good selectivity and stability. dntb.gov.ua Furthermore, PAH has been used in the fabrication of a biosensor for acetylthiocholine, which can be applied for the detection of pesticides. researchgate.net In the development of a hydrogen peroxide sensor, hemoglobin was immobilized in a PAH film on a gold electrode, showing an excellent electrocatalytic response to the reduction of H₂O₂. researchgate.net
The performance characteristics of some amperometric biosensors utilizing PAH are summarized in the table below.
| Analyte | Enzyme/Protein | Electrode Modification | Linear Range | Detection Limit | Reference |
| Ethanol | Alcohol Dehydrogenase | PAH/Sol-Gel on Screen-Printed Electrode | 0.05 - 2 mM | 20 µM | nih.govnih.gov |
| Dopamine | Laccase | AuNP-PAH on Glassy Carbon Electrode | 0.49 - 23.0 µmol L⁻¹ | 0.26 µmol L⁻¹ | rsc.org |
| Vanillin | None (Electrochemical Sensor) | AuNP-PAH on Glassy Carbon Electrode | 0.90 - 15.0 µmol L⁻¹ | 55 nmol L⁻¹ | dntb.gov.ua |
| Hydrogen Peroxide | Hemoglobin | PAH film on Gold Electrode | 2.5 µM - 0.5 mM | 0.2 µM | researchgate.net |
| Glucose | Glucose Oxidase | (AuNPs/PAH)n/AuNPs on Electrode | 0.05 - 162 mM | 0.029 mM | science.gov |
This table is interactive. Click on the headers to sort the data.
Antimicrobial Properties and Biological Activity
Poly(this compound) (PAH) exhibits significant antimicrobial properties, making it a valuable polymer in various biomedical applications where the prevention of microbial growth is crucial.
Broad-Spectrum Antimicrobial Activity of Poly(this compound)
PAH demonstrates potent, broad-spectrum antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. smolecule.comrsc.org This inhibitory action makes it a candidate for applications in treating infections and preventing microbial contamination on surfaces. smolecule.com
The antimicrobial efficacy of PAH has been leveraged in the development of antimicrobial coatings for textiles. researchgate.netmdpi.com When combined with zinc oxide nanoparticles (ZnO NPs), a PAH coating on fabrics like cotton, polyester (B1180765), and nylon has shown strong growth inhibition of Staphylococcus aureus. mdpi.com The coated textiles exhibited a reduction in bacterial viability of more than 99%. mdpi.com The PAH multilayers serve to immobilize the ZnO NPs, and the resulting coating demonstrates antibacterial activity against both planktonic and adhered bacteria. mdpi.com Cotton fabrics, due to better adherence of the ZnO NPs, showed slightly higher antibacterial performance. researchgate.netmdpi.com
Furthermore, research has indicated the effectiveness of PAH against bacterial strains responsible for various infections, such as those affecting the gastrointestinal, urinary tract, abdominal, and respiratory systems. smolecule.com The cationic nature of PAH is believed to play a key role in its antimicrobial mechanism, likely through electrostatic interactions with the negatively charged bacterial cell membranes, leading to disruption and cell death. rsc.org
In addition to its antibacterial properties, some studies have noted the activity of PAH against fungi, such as C. albicans and C. neoformans, further highlighting its broad-spectrum antimicrobial potential. rsc.org
Impact of Polymer Modification on Antimicrobial Efficacy
The inherent antimicrobial properties of poly(this compound) (PAH), primarily attributed to the electrostatic interactions between its protonated primary amine groups and the negatively charged bacterial cell membranes, can be significantly altered and often enhanced through chemical modification. acs.orgnih.gov Researchers have explored various strategies to modify the polymer's structure to improve its efficacy, reduce its cytotoxicity, or impart additional functionalities. nih.gov These modifications include quaternization, succinylation, and the formation of composites with other antimicrobial agents like metallic nanoparticles. nih.govmdpi.commdpi.com
Quaternization of Amine Groups
One effective strategy to enhance the antimicrobial power of PAH is through the quaternization of its primary amino groups. This process converts the primary amines into quaternary ammonium compounds (QACs), creating strong, permanent positive charges on the polymer backbone, independent of pH. This modification results in strong polycations. nih.gov
Research has shown that these quaternized PAH derivatives can be more potent biocides against certain bacteria than the original polymer. nih.gov For instance, a study focused on modifying PAH through direct quaternization found that the resulting strong polycations were more effective biocides against the Gram-positive bacterium Staphylococcus aureus than the unmodified PAH. nih.gov The enhanced positive charge density is believed to facilitate a stronger interaction with and disruption of the bacterial cell membrane. nih.gov Furthermore, these modified polyelectrolytes were found to be considerably less toxic to human skin fibroblasts compared to the parent PAH, highlighting a successful improvement of the polymer's biological properties. nih.gov
Succinylation and its Effect on Antimicrobial Action
In contrast to quaternization, other modifications can lead to a decrease in antimicrobial efficacy. Succinylation, the process of introducing succinic anhydride (B1165640) to the polymer, results in the conversion of primary amine groups into carboxylates. mdpi.com This modification transforms PAH from a cationic polyelectrolyte into an ampholytic one, containing both positive (unreacted amines) and negative (carboxylates) charges. mdpi.com
Studies have demonstrated that succinylation significantly diminishes the antibacterial activity of PAH. Research on the succinylation of PAH showed that while native PAH completely inhibited the growth of S. aureus at a concentration of 0.08 mg/mL, even a minor degree of derivatization with succinic anhydride led to a substantial increase in the minimum inhibitory concentration (MIC) to above 20 mg/mL. mdpi.com This reduction in efficacy is attributed to the neutralization of the positive charges of the amine groups, which are crucial for the initial electrostatic attraction to the bacterial surface, and the introduction of repulsive negative charges. mdpi.com
| Polymer | Modification | MIC (mg/mL) | Reference |
|---|---|---|---|
| PAH | Native (Unmodified) | 0.08 | mdpi.com |
| PAA-1SA | Succinylation (0.7 degree of substitution) | > 20 | mdpi.com |
Composite Formation with Antimicrobial Nanoparticles
A highly effective approach to boosting antimicrobial performance is the creation of composite materials by combining PAH with inorganic antimicrobial agents, such as zinc oxide (ZnO) or silver (Ag) nanoparticles. In these composites, PAH often serves as a matrix or coating to stabilize and immobilize the nanoparticles onto a substrate, such as a textile fabric. mdpi.comtandfonline.com
This combination can produce a synergistic effect, leading to a much higher antimicrobial activity than either component alone. For example, coating textiles with a PAH/ZnO nanoparticle multilayer system has been shown to be highly effective. mdpi.comtandfonline.com In studies using cotton, nylon, and polyester fabrics, the application of a PAH/ZnO coating reduced the viability of adhered S. aureus cells by more than 99%. mdpi.com The cotton fabric coated with PAH/ZnO layers demonstrated the most pronounced antibacterial effect. mdpi.com The mechanism is believed to involve both the membrane-disrupting action of PAH and the antimicrobial properties of the ZnO nanoparticles, which can include the release of Zn²⁺ ions and the generation of reactive oxygen species. mdpi.com
Similarly, PAH has been used to modify the surface of silver nanoparticles (AgNPs). Cationic PAH-coated AgNPs, when combined with hydrogen peroxide, demonstrated a potent synergistic effect, resulting in the complete eradication of both Escherichia coli and S. aureus. plos.org The positive charge from the PAH coating enhances the attraction of the nanoparticles to the negatively charged bacterial surface, localizing the Fenton-like reaction that generates highly bactericidal hydroxyl radicals. plos.org
| Fabric | Coating | Reduction in Viable Adhered Cells (%) | Reference |
|---|---|---|---|
| Cotton | PAH | 90.12 ± 6.81 | mdpi.com |
| Cotton | PAH/ZnO NPs | > 99 | mdpi.com |
| Nylon | PAH/ZnO NPs | > 99 | mdpi.com |
| Polyester | PAH/ZnO NPs | > 99 | mdpi.com |
Materials Science and Environmental Applications
Polyelectrolyte Multilayers (PEMs) and Surface Engineering
Poly(allylamine hydrochloride) is instrumental in the fabrication of polyelectrolyte multilayers (PEMs), which are thin films constructed by the alternating deposition of oppositely charged polymers. This technique allows for precise control over the film's properties at the nanoscale, enabling the engineering of surfaces with tailored functionalities.
Layer-by-Layer (LbL) Assembly Techniques
The Layer-by-Layer (LbL) assembly technique is a versatile method for creating PEMs on various substrates. mdpi.commdpi.com The process involves the sequential immersion of a substrate into aqueous solutions of a polycation, such as PAH, and a polyanion. nih.gov The electrostatic attraction between the oppositely charged layers is the primary driving force for the film's construction. nih.gov
The growth of these multilayer films can exhibit different patterns, such as linear or exponential, depending on the specific polyelectrolytes used and the assembly conditions. nih.gov For instance, strong polyelectrolyte pairs like PAH and poly(styrene sulfonate) (PSS) typically show a linear growth relationship. The thickness and structure of the resulting films can be precisely controlled by adjusting the number of deposition cycles, the pH of the solutions, and their ionic strength. biomedres.usbiomedres.us This method is valued for its simplicity and the ability to conformally coat substrates of any shape and size. mdpi.com
Research has demonstrated the successful assembly of PAH with various polyanions, including synthetic polymers like poly(acrylic acid) (PAA) and poly(sodium 4-styrenesulfonate) (PSS), as well as biomolecules. biomedres.usresearchgate.net This adaptability makes LbL assembly with PAH a foundational technique for a wide array of applications in surface engineering.
Tuning Surface Wettability and Morphology
The surface properties of PEMs containing poly(this compound) can be precisely tuned by altering the composition and structure of the constituent polymers. nih.gov By chemically modifying the parent PAH polymer—for instance, by substituting amine groups with hydrophobic (hexyl) or other functional groups—it is possible to create surfaces ranging from very hydrophilic to hydrophobic. nih.gov
The choice of the polyanion paired with PAH also significantly influences the final surface characteristics. For example, multilayers of PAH and poly(acrylic acid) (PAA) can be treated with an acid to create porous structures, which in turn affects the surface morphology and wettability. mdpi.combiomedres.us Atomic force microscopy (AFM) has revealed a variety of surface morphologies for PAH-based PEMs, including smooth, porous, and structured surfaces with micellar aggregates. nih.gov
The water contact angle, a measure of surface wettability, can be systematically controlled. Studies have shown that by blending PAH with other polymers like branched poly(ethylene imine) (BPEI), the resulting LbL films exhibit different porous structures and, consequently, varied wetting properties after further surface treatment. mdpi.com
Below is a data table summarizing the effect of the topmost layer on the water contact angle of different PAH-based PEMs, demonstrating the tunability of surface wettability.
| Topmost Polycation | Paired Polyanion | Water Contact Angle (°) with Cationic Top Layer |
| C1H (N-methylated PAH) | AH (N-sulfonated PAH) | ~45 |
| C1H (N-methylated PAH) | AAm (Amphiphilic anionic PAH derivative) | ~60 |
| C2H (PAH with quaternary ammonium (B1175870) groups) | AH (N-sulfonated PAH) | ~40 |
| C2H (PAH with quaternary ammonium groups) | AAm (Amphiphilic anionic PAH derivative) | ~55 |
| CAm (Amphiphilic cationic PAH derivative) | AH (N-sulfonated PAH) | ~70 |
| CAm (Amphiphilic cationic PAH derivative) | AAm (Amphiphilic anionic PAH derivative) | ~80 |
This table is generated based on data presented in scientific research on modified PAH derivatives. nih.gov
Anti-Reflective Coatings and Functional Films
The LbL assembly technique using polyelectrolytes like PAH is an effective method for fabricating functional films, including anti-reflective coatings. researchgate.net An anti-reflective coating works by creating destructive interference for reflected light, which requires precise control over the film's thickness and refractive index.
The porous structures that can be created in PAH/PAA films through post-assembly acid treatments are particularly useful for creating anti-reflective properties. mdpi.com These pores lower the effective refractive index of the film. The refractive index of a material is a key parameter in the design of anti-reflective coatings, and for PAH, it has been noted to be around 1.382 to 1.43, depending on the specific form and concentration. sigmaaldrich.com By creating porosity, the film's refractive index can be tuned to an intermediate value between that of the substrate and air, thereby minimizing reflection. nih.gov
Spectroscopic ellipsometry is a technique used to characterize the thickness and refractive index of these thin films. For PAH-based PEMs, a Cauchy material model is often used to fit the experimental data, which describes the wavelength-dependent refractive index of the polymer layer. mdpi.com This precise characterization is crucial for designing effective multi-layer anti-reflective systems.
Nanoparticle Synthesis and Stabilization
Poly(this compound) plays a dual role in the realm of nanotechnology, acting as both a template or reducing agent for the synthesis of nanoparticles and as a stabilizing agent to prevent their aggregation. Its cationic nature is key to these functionalities.
Controlled Synthesis of Nanoparticles with PAH
PAH can be used to direct the synthesis of various types of nanoparticles. For instance, it has been employed as a catalyst and template for the synthesis of silica (B1680970) structures at neutral pH and ambient conditions. In this process, the PAH is incorporated into the resulting silica particles.
Furthermore, PAH can act as a reducing and stabilizing agent in the one-pot synthesis of metallic nanoparticles, such as those made of gold and silver. This method is advantageous because it is often carried out in aqueous solutions, making it environmentally friendly. The polymer's primary amine groups are involved in the reduction of metal salts to form nanoparticles.
In the synthesis of manganese dioxide (MnO₂) nanoparticles, PAH serves a dual function by reducing potassium permanganate (KMnO₄) and stabilizing the resulting colloidal nanoparticles. nih.gov The intrinsic positive charge of PAH interacts electrostatically with the negatively charged surface of the MnO₂ nanoparticles, imparting a positive surface charge to the final dispersion and ensuring colloidal stability. nih.gov
Surface Functionalization of Nanoparticles
The surface of pre-synthesized nanoparticles can be functionalized using PAH through the Layer-by-Layer assembly technique. This surface modification is critical for a variety of applications, as it allows for the control of the nanoparticle's interaction with its environment.
For example, nanoparticles made from poly(dl-lactide-co-glycolide) (PLGA) have been surface-modified by depositing alternating layers of PAH and PSS. This coating can suppress the initial burst release of drugs from the nanoparticles and the release behavior can be further adjusted by changing the number of layers.
Similarly, PAH has been used to coat textiles with zinc oxide (ZnO) nanoparticles to create functional fabrics. nih.gov In this application, positively charged PAH layers are first deposited on the textile to facilitate the electrostatic adhesion of the negatively charged ZnO nanoparticles. nih.gov A final capping layer of PAH helps to prevent the leaching of the nanoparticles from the textile surface. nih.gov This method demonstrates the utility of PAH in creating stable, functionalized surfaces on a macroscale by controlling nanoscale components.
Environmental Remediation and Water Treatment
Poly(this compound) (PAH), a cationic polyelectrolyte, and its related forms demonstrate significant utility in various environmental remediation and water treatment applications. polysciences.comguidechem.comcymitquimica.com The polymer's high density of primary amine groups allows for effective interaction with a wide range of pollutants, including anionic species, suspended solids, and heavy metals. nih.gov Its application spans from carbon dioxide capture to the purification of industrial wastewater.
Carbon Dioxide Capture and Adsorption
Amine-based sorbents are prominent in carbon capture technologies, and poly(allylamine) (PAA), the free amine form of PAH, has been a subject of research in this area. Studies have focused on enhancing its carbon dioxide (CO2) adsorption capabilities by modifying its structure and creating composite materials.
One approach involves the functionalization of PAA with short fluoroalkyl chains. This modification has been shown to drastically improve CO2 capture performance. The introduction of fluoroalkyl groups generates additional free volume elements within the polymer matrix, which serve as diffusion pathways for CO2 molecules. rsc.org This enhanced diffusion facilitates the interaction between CO2 and the amine groups. Research has demonstrated that a fluoroalkyl-modified PAA sorbent can exhibit a nearly tripled CO2 uptake capacity and a more than fourfold increase in amine efficiency at ambient temperatures compared to its unmodified counterpart. rsc.org In simulated direct air capture conditions, a fluorinated sorbent achieved a CO2 capture capacity of 1.30 mmol/g. rsc.org
Another effective strategy is the physical impregnation of PAA onto solid supports like fumed silica. These PAA-silica composites have shown significant potential as adsorbents for trace CO2 under ambient conditions. researchgate.nettandfonline.com The presence of humidity can enhance CO2 uptake in these materials, as pre-adsorbed water facilitates the formation of bicarbonate. researchgate.net The regenerative ability of these sorbents has also been confirmed, with only a minor decrease in capacity after multiple adsorption-desorption cycles. tandfonline.com
Furthermore, research has explored the use of CO2-captured PAA itself as a functional material. When gaseous CO2 is introduced into an aqueous solution of PAA, it effectively captures carbonic acid, loading ammonium bicarbonate onto its side chains. researchgate.net This CO2-loaded polymer can then be utilized, for instance, as a surfactant for producing nanoarchitectures, demonstrating a potential closed-loop cycle for CO2 capture and utilization. researchgate.net
Table 1: CO2 Adsorption Capacity of Modified Poly(allylamine) Sorbents
| Sorbent Material | Adsorption Condition | CO2 Uptake | Amine Efficiency Increase | Reference |
| Fluoroalkyl-modified PAA | Ambient Temperature | Nearly 3x increase vs. unmodified PAA | Over 4x increase | rsc.org |
| Fluoroalkyl-modified PAA | Simulated Direct Air Capture | 1.30 mmol/g | Not specified | rsc.org |
| F2-PAA-C60 | 30 °C | 0.178 g/g (0.312 g CO2 per g PAA) | Not specified | rsc.org |
| PAA-Silica Composites | Ambient Conditions | Significant | Not specified | researchgate.nettandfonline.com |
Flocculation in Wastewater Treatment
Poly(this compound) is widely employed as a cationic polyelectrolyte for flocculation and coagulation in water treatment processes. guidechem.com Its positively charged amine groups effectively neutralize and destabilize negatively charged suspended particles, colloids, and organic matter present in wastewater. cymitquimica.com This neutralization leads to the formation of larger aggregates, or flocs, which can be more easily removed from the water through sedimentation or filtration, thereby clarifying the water. guidechem.com
The effectiveness of PAH as a flocculant has been noted in the treatment of challenging industrial effluents, such as those from olive mills. thescipub.com A study investigating the removal of organic load from olive oil industry wastewater found that PAH, among other polyelectrolytes, yielded encouraging results. Specifically, the application of PAH at a concentration of 3000 mg/L was effective in this context. thescipub.com The high molecular weight and positive charge of PAH are key factors contributing to its performance as a flocculant in such applications. thescipub.com
Binding Studies for Anion Removal (e.g., Perchlorate)
The cationic nature of PAH makes it a suitable candidate for binding and removing anionic pollutants from water. A significant area of research has been the removal of perchlorate (B79767) (ClO4−), a highly toxic anion, from wastewater. umd.edu For this purpose, crosslinked PAH hydrogels have been developed as effective sorbents. These hydrogels are synthesized by chemically crosslinking linear PAH chains with agents like epichlorohydrin (B41342). umd.edu
Studies have shown that these pH-sensitive hydrogels possess a high binding capacity for perchlorate. Equilibrium perchlorate loadings as high as 5770 ± 870 mg of ClO4− per gram of gel have been reported. umd.edu In tests on wastewater from the Naval Surface Warfare Center (NSWC) Indian Head Division, batch experiments demonstrated an 85% decrease in perchlorate concentrations. umd.edu Furthermore, the hydrogels exhibit excellent regenerative capabilities; the bound perchlorate anions can be released by washing with a 1N sodium hydroxide (B78521) solution, allowing the hydrogel to be recovered and reused over multiple cycles. umd.edu
Beyond perchlorate, PAH has been integrated into multi-layered membrane systems for the removal of other anions, such as phosphate (B84403). utm.my In one study, a cellulose acetate membrane was modified with alternating layers of poly(this compound) and poly(styrene sulfonate). This layer-by-layer technique enhanced the phosphate ion removal efficiency of the membrane, with results indicating that phosphate was adsorbed onto the modified membrane surface. utm.my
Table 2: Perchlorate Removal by Crosslinked Poly(this compound) Hydrogel
| Parameter | Result | Reference |
| Sorbent Type | Crosslinked Poly(this compound) (PAH) Hydrogel | umd.edu |
| Target Anion | Perchlorate (ClO4−) | umd.edu |
| Equilibrium Binding Capacity | 5770 ± 870 mg ClO4−/g gel | umd.edu |
| Removal in NSWC Wastewater (Batch) | 85% reduction | umd.edu |
| Removal in NSWC Wastewater (Column) | Up to 40% reduction | umd.edu |
| Regeneration Method | Washing with 1N NaOH solution | umd.edu |
Removal of Pollutants from Industrial Wastewater
PAH is utilized for the broad-spectrum treatment of industrial and municipal wastewater due to its ability to act as both a flocculant and a chelating agent. It is effective in removing a variety of pollutants, including suspended solids, organic pollutants, and heavy metals. Its application is particularly relevant in regions with increasing industrialization and stricter environmental discharge standards.
For instance, PAH-based treatment systems have been implemented to address arsenic contamination in groundwater. It is also effective in treating wastewater from the food industry, such as olive mill wastewater (OMW), which is characterized by a high load of organic matter and phenolic compounds. thescipub.com The use of PAH can contribute to the reduction of the chemical oxygen demand (COD) and phenolic compound concentrations in such effluents. thescipub.com
Heavy Metal Ion Adsorption
The primary amine groups along the backbone of the poly(allylamine) chain serve as effective binding sites for heavy metal ions. nih.gov This property has been exploited by incorporating PAH into various composite materials to enhance their metal adsorption capabilities.
One example is the creation of cross-linked amino-modified graphene oxide, which can be prepared using PAH as a starting material. sigmaaldrich.com Such composites have been successfully employed for the removal of hexavalent chromium (Cr(VI)) from aqueous solutions. sigmaaldrich.com
In another application, PAH was used to modify a bacterial biosorbent (fermentation waste of Escherichia coli) to create a high-performance material for recovering precious metals. nih.gov By cross-linking PAH to the bacterial biomass, a large number of amine groups were introduced as binding sites. This modification resulted in a 4.36-fold increase in the sorption performance for hexachloroplatinate(IV) compared to the raw biomass. nih.gov The developed biosorbent could also be effectively regenerated using acidified thiourea and reused for multiple cycles. nih.gov
Table 3: Enhanced Adsorption of Hexachloroplatinate(IV) by PAH-Modified Biosorbent
| Parameter | Description | Reference |
| Biosorbent | Escherichia coli fermentation waste modified with PAH | nih.gov |
| Target Pollutant | Hexachloroplatinate(IV) | nih.gov |
| Performance Improvement | 4.36 times greater than raw biomass | nih.gov |
| Regeneration | Successful with 0.05 M acidified thiourea | nih.gov |
| Reusability | Up to four cycles | nih.gov |
Interpolymer Complexes (IPCs) for Functional Materials
Interpolymer complexes (IPCs) are formed through electrostatic interactions between oppositely charged polyelectrolytes. Poly(this compound), as a strong cationic polymer, readily forms IPCs with various anionic polymers. These complexes can result in the creation of new functional materials with tailored properties.
A study on the formation of IPCs between PAH and polyvinyl sulfonic acid (P(VSA)), an anionic polymer, demonstrated the creation of both water-insoluble and water-soluble complexes depending on the preparation conditions. When aqueous solutions of PAH and the sodium salt of P(VSA) were mixed, water-insoluble IPCs were formed. The thermal properties and structural strength of these complexes were analyzed, with strong complexation observed at specific mole ratios.
The layer-by-layer (LbL) assembly technique is another method that relies on the formation of IPCs at a surface. wikipedia.org This method involves the sequential adsorption of oppositely charged polyelectrolytes, such as PAH and poly(sodium styrene sulfonate), to build up multilayered films. wikipedia.org By chemically modifying the parent PAH polymer—for example, by introducing sulfonate or ammonium groups—a series of strong anionic and cationic polyelectrolytes can be synthesized. mdpi.com These derivative polymers can then be used to fabricate polyelectrolyte multilayers (PEMs) with controlled thickness, stability, and widely varying surface properties, from very hydrophilic to hydrophobic. mdpi.com Such tunable materials have potential applications in coatings and controlled release systems. sigmaaldrich.com
Formation and Characterization of Interpolymer Complexes (IPCs)
Interpolymer complexes (IPCs) are formed through the interaction of polymers with complementary functionalities, such as electron donors and acceptors, leading to materials with unique properties. Poly(this compound) readily forms IPCs with anionic polymers through electrostatic interactions.
A notable example is the formation of an IPC between poly(this compound), P(AlAm.HCl), and polyvinyl sulfonic acid (P(VSA)), an anionic polymer. When aqueous solutions of these two polymers are mixed, they form either water-soluble or water-insoluble IPCs depending on the preparation conditions. The interaction is primarily driven by the electrostatic attraction between the cationic amine groups of P(AlAm.HCl) and the anionic sulfonic acid groups of P(VSA).
The characterization of these IPCs is crucial for understanding their structure, stability, and potential applications. A variety of analytical techniques are employed for this purpose:
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups and confirm the formation of the complex. For the P(AlAm.HCl) and P(VSA) complex, FT-IR spectra show characteristic peaks corresponding to the functional groups of both polymers, and shifts in these peaks can indicate the interactions between them. For instance, changes in the bending intensity of C-H, N-H2, S-O2, and O-H bonds are observed, confirming the complex formation.
Thermogravimetric Analysis (TGA): TGA is utilized to determine the thermal stability of the IPCs. The analysis of the P(AlAm.HCl)/P(VSA) complex reveals its thermal properties, with strong complexes showing distinct degradation profiles compared to the individual polymers.
X-ray Diffraction (XRD): XRD patterns provide information about the crystalline or amorphous nature of the IPCs and the strength of the interactions. Strong interpolymer complexes, such as those formed at a specific mole ratio (e.g., 0.25:1 for P(AlAm.HCl) to P(VSA)), are identified through XRD analysis.
Scanning Electron Microscopy (SEM): SEM micrographs are used to assess the surface morphology of the IPCs, providing visual evidence of the complex's structure.
Proton Nuclear Magnetic Resonance (1H-NMR): 1H-NMR is employed for the structural characterization of the IPCs in solution. For water-soluble complexes, 1H-NMR can help in examining the formation of new chemical bonds, such as sulfonamide groups, between the polymer chains.
| Analytical Technique | Information Obtained for P(AlAm.HCl)/P(VSA) IPCs | Key Findings |
|---|---|---|
| FT-IR Spectroscopy | Identification of functional groups and intermolecular interactions. | Confirmed complex formation through shifts and intensity changes in N-H, S-O, and O-H related peaks. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. | Determined the thermal properties, indicating the formation of a stable complex. |
| X-ray Diffraction (XRD) | Crystallinity and strength of interpolymer interaction. | Identified strong complex formation at specific molar ratios (0.25:1). |
| Scanning Electron Microscopy (SEM) | Surface morphology and structure. | Provided visual assessment of the IPC's morphology. |
| 1H-NMR Spectroscopy | Structural characterization in solution. | Examined the formation of sulfonamide groups in water-soluble IPCs. |
Applications in Drug Delivery and DNA Modification
The unique properties of poly(this compound), particularly its cationic nature and biocompatibility, make it a valuable material in biomedical applications, including drug delivery and DNA modification. wikipedia.orgnih.govsmolecule.com
Drug Delivery:
PAH is extensively used in developing systems for the controlled release of therapeutic agents. smolecule.comvaikunthchemicals.in Its positive charge allows it to form complexes with anionic drugs or to be incorporated into multilayered structures for encapsulating various payloads. wikipedia.orgsmolecule.com
Nanoassemblies: PAH can form nanoassemblies with drugs like methotrexate through non-covalent interactions, including electrostatic forces and hydrogen bonding. rsc.org These nanoassemblies can exhibit different morphologies, such as nanostrips, nanorolls, and nanospheres, which in turn affect the drug release profiles. rsc.org The non-spherical structures may allow for more rapid drug release, while nanospheres can provide a slower, more controlled release. rsc.org
Polymer Blend Films: PAH can be blended with natural polymers like chitosan (B1678972) to create biodegradable and biocompatible films for drug delivery. nih.gov Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) analysis has confirmed intermolecular hydrogen bonding between chitosan and PAH in these blend films. nih.gov
Layer-by-Layer (LbL) Encapsulation: The LbL technique is a prominent application for PAH, where it is alternated with an anionic polyelectrolyte to create a multilayered shell around a core, such as a drug-loaded particle or a biological cell. wikipedia.org This method builds a protective barrier and allows for the creation of hollow capsules upon removal of the core, which can be used for drug delivery. wikipedia.org
| Drug Delivery System | Mechanism/Principle | Example | Key Feature |
|---|---|---|---|
| Nanoassemblies | Supramolecular self-assembly via non-covalent interactions. rsc.org | PAH-Methotrexate nanoassemblies. rsc.org | Morphology-dependent drug release profiles (nanostrips, nanospheres). rsc.org |
| Polymer Blend Films | Amalgamation of natural and synthetic polymers. nih.gov | Chitosan/PAH blend films. nih.gov | Intermolecular hydrogen bonding enhances mechanical properties for smart drug delivery. nih.gov |
| Layer-by-Layer (LbL) Microcapsules | Alternating deposition of positively and negatively charged polyelectrolytes. wikipedia.org | PAH/poly(sodium styrene sulfonate) capsules. wikipedia.org | Forms a stable, hollow capsule for encapsulating and delivering therapeutic agents. wikipedia.org |
DNA Modification:
As a cationic polyelectrolyte, PAH can interact with negatively charged DNA molecules, making it a candidate for gene delivery vectors and for studying DNA condensation. nih.gov
Complex Formation: PAH interacts with the phosphate groups and nitrogenous bases of DNA. nih.gov This interaction leads to the formation of a DNA/PAH complex. The formation of this complex is influenced by factors such as pH and ionic strength. nih.gov
Conformational Changes: The binding of PAH to DNA can alter the microenvironment of the DNA double helix, causing a conformational change from the typical B-form to the C-form. nih.gov Significant changes in DNA morphology are observed, particularly when the ratio of PAH's nitrogen atoms to DNA's phosphate groups (N:P ratio) is near 1.0. nih.gov
Multilayer Microcapsules for DNA Encapsulation: Similar to drug delivery, the LbL technique can be used to create multilayer microcapsules of DNA and PAH. acs.orgnih.gov These porous microcapsules can encapsulate DNA. acs.org Studies using surface plasmon resonance spectroscopy have shown that the buildup of DNA/PAH multilayers is a nonlinear process. acs.orgnih.gov Atomic force microscopy (AFM) has been used to study the morphology of these capsules, revealing that the outer layer's composition (DNA or PAH) determines the surface structure. acs.orgnih.gov
| Application Area | Interaction/Mechanism | Observed Effect | Characterization Technique |
|---|---|---|---|
| DNA Complexation | Electrostatic interaction with DNA phosphate groups and nitrogenous bases. nih.gov | Formation of a DNA/PAH complex. nih.gov | Light scattering, FTIR spectroscopy. nih.gov |
| DNA Conformation | Binding of PAH changes the microenvironment of the DNA double helix. nih.gov | Transition of DNA from B-form to C-form; morphological changes at N:P ratio ~1.0. nih.gov | Circular Dichroism (CD) spectroscopy. nih.gov |
| DNA Encapsulation | Layer-by-layer assembly of DNA and PAH on colloidal templates. acs.orgnih.gov | Formation of highly porous multilayer microcapsules. acs.orgnih.gov | Surface Plasmon Resonance (SPR), Atomic Force Microscopy (AFM). acs.orgnih.gov |
Investigations into Interactions and Biological Responses
Cellular Interactions and Biocompatibility Studies
The biocompatibility of a material is determined by its interactions with cells and tissues. For materials derived from allylamine (B125299) hydrochloride, this involves assessing cell adhesion, proliferation, toxicity, and blood compatibility.
The surface modification of materials with allylamine, often through plasma polymerization, creates amine-rich surfaces that can significantly influence cellular behavior.
Human Adipose-Derived Stem Cells (hASCs): Surfaces modified by allylamine plasma polymerization have been shown to promote the attachment, spreading, and subsequent proliferation of hASCs. nih.gov The amine (-NH2) functional groups on these surfaces create a favorable environment for stem cells, which is a critical factor in bone tissue engineering. nih.govacs.org
Mouse Embryonic Stem Cells (mESCs): On surfaces with a gradient of allylamine content, mESC proliferation was observed to increase toward the allylamine-rich end of the gradient. nih.gov However, another study found that while allylamine-treated surfaces did not significantly impact mESC attachment and spreading compared to other chemistries, they did affect differentiation pathways. mdpi.com
Osteoblast-like Cells (MG63): The behavior of MG63 cells on PAH and poly(acrylic acid) (PAA) multilayer films is highly dependent on the deposition conditions. nih.gov Films deposited at a pH of 6.5 supported cell adhesion, whereas those deposited at a pH of 2.0 resulted in poor attachment. nih.gov On the pH 6.5 films, cell adhesion and proliferation were highest on a 4-layer film and decreased as the number of layers increased, suggesting that the mechanical properties of the film may play a more significant role than surface charge in modulating osteoblast functions. nih.gov
Cancerous Prostatic Cells (PC3): In a comparative study, the initial attachment of PC3 cells was better on a cationic PAH-terminated surface than on fibronectin-coated surfaces. nih.gov However, the proliferation rate of these cells was reduced on the PAH surface. nih.gov This suggests that PAH-terminating films could potentially serve as a micro-environment that selectively reduces the growth of certain cancerous cells. nih.gov
Table 1: Summary of Cell Adhesion and Proliferation Findings on Allylamine-Modified Surfaces
| Cell Type | Surface Modification | Key Findings | Reference |
|---|---|---|---|
| Human Adipose-Derived Stem Cells (hASCs) | Allylamine Plasma Polymerization | Promoted attachment, spreading, and proliferation. | nih.gov |
| Mouse Embryonic Stem Cells (mESCs) | Allylamine/Octadiene Gradient | Proliferation increased with higher allylamine concentration. | nih.gov |
| Osteoblast-like Cells (MG63) | PAH/PAA Multilayers (pH 6.5) | Adhesion and proliferation were highest on 4-layer films and decreased with more layers. | nih.gov |
| Cancerous Prostatic Cells (PC3) | PAH-Terminated Surface | Enhanced initial attachment but reduced subsequent proliferation. | nih.gov |
The assessment of cytotoxicity (cell death) and genotoxicity (damage to genetic material) is a fundamental aspect of biocompatibility.
In Vitro Studies: Poly(allylamine hydrochloride) nanocapsules have been evaluated for their effects on blood cells. researchgate.net These studies showed no cytotoxicity or genotoxicity toward peripheral blood mononuclear cells (PBMCs), even at high concentrations. researchgate.netacs.org Similarly, surfaces terminated with PAH were found to be non-cytotoxic to cancerous (PC3) and normal (PNT-2) prostatic cells. nih.gov
Concentration-Dependent Effects: The cationic nature of PAH can lead to interactions with negatively charged cell membranes, which may cause disruption and cell death at high concentrations. For instance, treating Chinese hamster cells with a sublethal concentration of PAH (100 μg/mL) led to a significant decrease in cell viability, with most cells rounding up and losing their typical fibroblast-like shape within 24 hours. nih.gov
Genotoxicity: Genotoxicity testing of PAH/tripolyphosphate (TPP) nanocomplexes on A549 lung cancer cells was conducted using the comet assay and micronucleus assay. unlp.edu.ar These assays are designed to detect DNA damage and chromosomal instability. While detailed results were not specified in the abstract, the study design highlights the importance of evaluating the potential for genetic damage. unlp.edu.ar Analysis of human vascular smooth muscle cells after 24 hours of exposure to PAH microcapsules revealed significant changes in gene expression related to the cell cycle, cytoskeleton, and cell adhesion. researchgate.net
Table 2: Summary of Cytotoxicity and Genotoxicity Research
| Material/System | Cell Line | Assay/Method | Finding | Reference |
|---|---|---|---|---|
| PAH Nanocapsules | Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity and Comet Assay | No cytotoxicity or genotoxicity observed. | researchgate.netacs.org |
| PAH-Terminated Surfaces | PC3 and PNT-2 Prostatic Cells | Cytotoxicity Assays | Surfaces were not cytotoxic. | nih.gov |
| PAH Solution (100 µg/mL) | Chinese Hamster Cells (RJK line) | MTT Assay, Morphology | Viability decreased to 10% after 24 hours. | nih.gov |
| PAH/TPP Nanocomplexes | A549 Lung Cancer Cells | Comet and Micronucleus Assays | Genotoxicity was evaluated to assess DNA damage. | unlp.edu.ar |
| PAH Microcapsules | Human Vascular Smooth Muscle Cells | Gene Expression Analysis | Profound changes in gene expression related to cell cycle and adhesion. | researchgate.net |
For any material intended for blood-contacting applications, assessing its hemocompatibility is critical to prevent adverse reactions like blood clotting (thrombosis) and red blood cell rupture (hemolysis).
Surface Coatings: Polyelectrolyte multilayers containing PAH are often investigated for their blood-contacting properties. Layer-by-layer assembled coatings of fluorinated polyphosphazene and heparin, using PAH as an ionic partner, have been shown to create highly hydrophilic surfaces that strongly resist platelet adhesion. nsf.gov
Nanoparticle Effects: The surface charge of nanoparticles significantly impacts their interaction with blood components. nih.gov Studies on PLGA nanoparticles coated with polyelectrolytes demonstrated that particles with a positively charged outermost layer, such as PAH, induce hemolysis. nih.gov In contrast, uncoated particles or those with a negatively charged outer layer showed no significant hemolytic activity. nih.gov
Heparin Immobilization: To improve the hemocompatibility of materials like silk fibroin fabric, surfaces can be modified with PAH/PAA bilayers followed by the covalent immobilization of heparin. mdpi.com Heparin is a well-known anticoagulant. This modification strategy aims to combine the structural properties of the fabric with the blood-compatible nature of heparin. mdpi.com In vitro thrombogenicity tests, including coagulation by thrombin generation, platelet retention, and hemolysis, are standard assays used to evaluate such surfaces. nsf.gov
Table 3: Overview of Hemocompatibility Findings
| System | Key Modification | Observed Effect | Reference |
|---|---|---|---|
| Fluorinated Nanocoatings | PAH and Heparin | Strong resistance to platelet adhesion. | nsf.gov |
| PLGA Nanoparticles | PAH as outermost layer | Induced hemolysis (red blood cell rupture). | nih.gov |
| Silk Fibroin Fabric | PAH/PAA layers with immobilized heparin | Strategy designed to improve overall blood compatibility. | mdpi.com |
The chemical functionalities present on a material's surface are a primary determinant of the biological response. It is well-established that surface chemistry can affect cell adhesion, proliferation, and differentiation. nih.govacs.org
Functional Groups: Plasma polymerization allows for the creation of surfaces with specific chemical groups. nih.gov Amine-rich (-NH2) surfaces, created from allylamine, are often compared with surfaces rich in carboxyl (-COOH), methyl (-CH3), and hydroxyl (-OH) groups. nih.govacs.org Amine-functionalized surfaces, being positively charged, are known to influence protein adsorption, which in turn mediates subsequent cellular interactions. mdpi.com
Stem Cell Differentiation: The chemical composition of a surface can guide stem cell differentiation. High ratios of allylamine plasma polymer were found to trigger the differentiation of mouse embryoid body cells toward both mesoderm and ectoderm lineages. nih.gov The expression of specific tissue markers was highly responsive to even subtle changes in the surface amine density. nih.gov Similarly, allylamine plasma-polymerized coatings have been shown to promote the osteogenic (bone-forming) differentiation of human adipose-derived stem cells. nih.govacs.org
Combined Effects: The interplay between surface chemistry and topography also influences cell fate. One study found that for mouse embryonic stem cells, surface chemistry did not significantly affect attachment but did hinder cell proliferation and the ability to remain undifferentiated (pluripotent) on carboxylic acid-functionalized surfaces. mdpi.com This highlights the distinct roles that chemical cues play in directing cell behavior in vitro. mdpi.com
Polymer-Biomolecule Interactions
Poly(this compound) is a cationic polyelectrolyte, meaning it carries a positive charge in solution. This property governs its interaction with negatively charged biomolecules.
The strong electrostatic interaction between the positively charged amine groups of PAH and various polyanions is fundamental to its use in creating multilayered films and complexes.
General Anion Binding: As a polycation, PAH readily forms complexes with negatively charged polymers (polyanions). mdpi.com This interaction is the basis for the layer-by-layer (LbL) assembly technique, where PAH is alternated with a polyanion like poly(acrylic acid) (PAA) or poly(sodium 4-styrenesulfonate) (PSS) to build nanometer-thick films. nih.govmdpi.com The ability of PAH to bind anions has also been explored for environmental remediation, such as removing perchlorate (B79767) from water. researchgate.net
Interaction with Heparin: Heparin is a biologically significant, highly sulfated glycosaminoglycan, making it a strong polyanion. PAH binds electrostatically with heparin. researchgate.netnih.gov This interaction is utilized to create bioactive coatings that can modulate protein adsorption and cell adhesion. nih.gov The properties of PAH/heparin multilayer films can be tuned by changing the pH of the PAH solution during deposition, which affects the charge density of the polymer and, consequently, the film thickness and its ability to support cell adhesion. nih.gov The immobilization of heparin onto PAH-modified surfaces is a common strategy to enhance the hemocompatibility of medical devices. nsf.govmdpi.com
Complexation with DNA and siRNA
The positively charged nature of poly(this compound) facilitates its interaction with negatively charged nucleic acids like DNA and small interfering RNA (siRNA) through electrostatic forces. This complexation is fundamental to its application as a non-viral vector for gene delivery.
Research using various spectroscopic methods, including light scattering and microscopic FTIR and CD-spectroscopy, has shown that PAH interacts with herring sperm DNA (hsDNA) by engaging with both the phosphate (B84403) groups and the nitrogenous bases of the DNA molecule. nih.gov The formation of the DNA/PAH complex can alter the micro-environment of the DNA double helix, causing a conformational change from the B-form to the C-form. nih.gov Significant morphological changes in the DNA are observed when the ratio of nitrogen groups in PAH to phosphate groups in DNA (N:P ratio) approaches 1.0. nih.gov
PAH is also effectively used to form nanoparticles with siRNA for gene silencing applications. These PAH/siRNA complexes are stable at physiological pH but are designed to disassemble under the acidic conditions found within cellular endosomes, releasing the siRNA into the cytoplasm. researchgate.netresearchgate.net The stability and efficacy of these nanoparticles are highly dependent on the N/P ratio. researchgate.net For instance, nanoparticles formed by the complexation of PAH and siRNA have been shown to be stable in cell media at an optimal N/P ratio of 2, which also balances stability with degradation at endosomal pH. researchgate.net
Furthermore, PAH can be functionalized onto the surface of other nanomaterials, such as reduced graphene oxide (RGO), to enhance DNA binding. nih.govresearchgate.net These nanocomposites have demonstrated excellent DNA binding ability even at low complexation weight ratios (e.g., 3:1 w/w). nih.govresearchgate.net The interaction is primarily through electrostatic adsorption between the positively charged PAH layer and the negatively charged DNA. researchgate.net
The table below summarizes key findings related to the complexation of PAH with DNA and siRNA.
| Nucleic Acid | Key Interaction Findings | Influencing Factors | Citation(s) |
| DNA | Interacts with both phosphate groups and nitrogenous bases. Induces a B- to C-form conformational change in the DNA helix. | N:P ratio (significant morphological changes near 1.0). pH and ionic strength influence complex formation. | nih.gov |
| siRNA | Forms stable nanoparticles at physiological pH. Disassembles in acidic (endosomal) pH to release siRNA. | N/P ratio (e.g., an optimal ratio of 2 identified for stability and release). pH (disassembly below pH 6). | researchgate.netresearchgate.netacs.orgnih.gov |
| DNA on RGO-PAH | Excellent DNA binding ability at low complexation ratios (3:1 w/w). | Surface functionalization with PAH enhances electrostatic adsorption. | nih.govresearchgate.net |
Enzyme-Polymer Interactions
The interaction between PAH and enzymes is predominantly electrostatic, involving the cationic polymer and charged residues on the enzyme surface. This interaction can modulate enzyme activity and is sensitive to the ionic environment.
Studies on the interaction between PAH and the oligomeric enzyme urease have shown that in solutions of monovalent salts like NaCl, KCl, and NH4Cl, the formation of polyelectrolyte-protein complexes decreases as the salt concentration increases. researcher.liferesearchgate.net This is consistent with the classical understanding of electrostatic screening, where the Debye radius is correlated with the ionic strength of the solution. researcher.liferesearchgate.net However, in the presence of divalent salts such as Na2SO4 and (NH4)2SO4, the interaction behaves differently. At low concentrations of these divalent salts (around 0.6–0.8 mM), there is an abrupt change in the formation of the enzyme-polymer complex, leading to a drastic activation of the urease. researcher.liferesearchgate.net This anomaly is attributed to the formation of stable bonds between PAH and the divalent sulfate (B86663) anion (SO4²⁻), which becomes significant when the ratio of the anion concentration to the number of positively charged PAH monomers is 1:2. researchgate.net
Similarly, the interaction of PAH with alcohol dehydrogenase (ADH) has been investigated. PAH inhibits the activity of ADH, but this inhibition can be reversed by the addition of salts like sodium chloride and ammonium (B1175870) sulfate. mdpi.com The addition of NaCl screens the electrostatic interactions, restoring enzyme activity at concentrations up to 0.05 M. mdpi.com Ammonium sulfate at a concentration of 0.1 M also removes the inhibitory effect, which is explained by the binding of the sulfate anion to the polyallylamine amino groups, increasing the rigidity of the polymer chain and its ability to bind to the enzyme's active loop. mdpi.com
The following table details the effects of different salts on PAH-enzyme interactions.
| Enzyme | Interacting Salt | Effect on Interaction/Activity | Mechanism | Citation(s) |
| Urease | Monovalent (NaCl, KCl, NH4Cl) | Decreased complex formation with increasing salt concentration. | Electrostatic screening (Debye-Hückel theory). | researcher.liferesearchgate.net |
| Urease | Divalent (Na2SO4, (NH4)2SO4) | Abrupt enzyme activation at low salt concentrations (~0.6–0.8 mM). | Formation of stable bonds between PAH and the divalent sulfate anion. | researcher.liferesearchgate.net |
| Alcohol Dehydrogenase (ADH) | Monovalent (NaCl) | Reverses PAH-induced inhibition of ADH activity (up to 0.05 M). | Electrostatic screening of the enzyme from the polyelectrolyte. | mdpi.com |
| Alcohol Dehydrogenase (ADH) | Divalent ((NH4)2SO4) | Reverses PAH-induced inhibition of ADH activity (at 0.1 M). | Binding of sulfate anion to PAH amino groups, increasing polymer chain rigidity. | mdpi.com |
Interaction with Proteins for Controlled Hydrogel Degradation
PAH can be integrated into hydrogel networks with proteins to create materials whose degradation is triggered by specific enzymes. This approach allows for controlled decomposition that is not solely dependent on time but on the presence of a specific biological cue.
A notable example is the synthesis of superabsorbent polyelectrolyte hydrogels by cross-linking nondegradable PAH with a recombinant protein that contains a specific enzymatic cleavage site for thrombin. nih.govacs.org In this system, glutaraldehyde (B144438) is used as a cross-linking agent, reacting with the amine groups of both PAH and the amino acids within the protein to form the composite hydrogel. nih.govacs.org
These composite hydrogels exhibit high swelling ratios. For instance, a hydrogel containing 15% of the recombinant protein cross-linked with PAH maintained a high swelling ratio of 900%. nih.govmdpi.comwiley.com The key feature of this hydrogel is its controlled degradation. In the absence of the specific enzyme, thrombin, the hydrogel remains stable and can maintain its weight for extended periods (e.g., 72 hours). nih.govacs.org However, when incubated with thrombin, the enzyme cleaves the recognition site within the protein component of the hydrogel. This cleavage weakens the hydrogel's structure, causing it to decompose into fragments. nih.govacs.org This enzyme-triggered degradation demonstrates a method for creating "smart" biomaterials that can be designed to break down in response to specific biological signals. mdpi.com
| Hydrogel Composition | Cross-linker | Swelling Ratio | Degradation Trigger | Degradation Mechanism | Citation(s) |
| PAH and Recombinant Protein (with thrombin cleavage site) | Glutaraldehyde | ~900% (with 15% protein) | Thrombin | Thrombin cleaves the specific recognition site in the recombinant protein, weakening the hydrogel structure and causing it to fragment. | nih.govacs.orgmdpi.comwiley.com |
pH and Ionic Strength Responsiveness
The behavior of PAH and its complexes is highly sensitive to changes in the pH and ionic strength of the surrounding environment. This responsiveness is due to the protonation/deprotonation of the primary amine groups along the PAH backbone, which alters the polymer's charge density, conformation, and interaction with other molecules.
Conformations in Electrolyte Solutions
The conformation of PAH molecules in solution is directly influenced by pH and ionic strength. Dynamic light scattering (DLS) and microelectrophoresis have been used to determine the hydrodynamic radius (RH) of PAH under various conditions. For a 15 kDa PAH, the RH was found to vary significantly with ionic strength at a constant pH. At pH 6.5, the RH increased from 4.80 nm at an ionic strength of 5x10⁻³ M to 6.15 nm at 0.15 M. researchgate.net This indicates that at lower ionic strengths, the polymer chains are more collapsed due to intramolecular attractions, while at higher ionic strengths, the increased charge screening allows the polymer to adopt a more expanded conformation. In contrast, at lower electrolyte concentrations, polyelectrolytes typically adopt a more linear or stretched conformation due to the lack of charge screening. researchgate.net The zeta potential of PAH monolayers also shows a strong pH dependence, being positive at neutral and acidic pH and becoming negative at higher pH values (above ~pH 9.2) due to the deprotonation of the amine groups. researchgate.net
| Parameter | Condition | Observation | Citation(s) |
| Hydrodynamic Radius (RH) of 15 kDa PAH | pH 6.5, Ionic Strength = 5x10⁻³ M | RH = 4.80 nm | researchgate.net |
| Hydrodynamic Radius (RH) of 15 kDa PAH | pH 6.5, Ionic Strength = 0.15 M | RH = 6.15 nm | researchgate.net |
| Zeta Potential of PAH monolayer | Increasing pH | Decreases, becomes negative above pH ~9.2 | researchgate.net |
pH-Triggered Release and Swelling Mechanisms
The pH-dependent charge of PAH is a key mechanism for triggering the swelling of hydrogels and the release of encapsulated molecules. Polyelectrolyte multilayers (PEMs) containing PAH exhibit dramatic, discontinuous swelling and deswelling transitions in response to pH changes. researchgate.netacs.org
For PEMs assembled from PAH and a strong polyanion like sulfonated polystyrene (SPS) at a high pH (>8.5), a significant swelling transition is observed when the environmental pH is lowered. researchgate.netacs.org This transition is driven by the ionization of the free amine groups within the PAH layers. researchgate.netacs.org Hydrophobic interactions between uncharged PAH segments at high pH shift the effective pKa of these amine groups to unusually low values (around pH 4.0). researchgate.netacs.org As the pH is lowered, these groups become protonated, leading to electrostatic repulsion and a rapid intake of water, causing the film to swell. researchgate.net The swelling behavior of PAH/poly(acrylic acid) (PAA) multilayers also depends strongly on the pH at which the layers were assembled. mcgill.ca
This pH-responsive behavior is exploited for drug delivery. For example, nanocarriers made from PAH and phosphate ions are stable between pH 7 and 9 but disassemble at a pH lower than 6. researchgate.netacs.orgnih.gov When these nanocarriers, loaded with siRNA, are internalized by cells into acidic endosomes, the low pH triggers their disassembly and the release of the siRNA cargo into the cytoplasm. acs.orgnih.gov
| System | Assembly/Formation Condition | pH Trigger | Response/Mechanism | Citation(s) |
| PAH/SPS Multilayer Films | Assembled at pH > 8.5 | Decrease in pH below ~4.0 | Discontinuous swelling due to protonation of amine groups and elimination of hydrophobic associations. | researchgate.netacs.org |
| PAH/PAA Multilayer Films | Assembled at various pHs (3.5, 5.0, 6.5) | Exposure to solution pH | Swelling extent (20-40%) is largely independent of bath pH, but the rate of swelling depends strongly on assembly pH. | mcgill.ca |
| PAH/Phosphate Nanocarriers | Formed at neutral pH | pH < 6 | Disassembly of the nanocarrier structure. | researchgate.netacs.orgnih.gov |
| PAH/siRNA Nanoparticles | Formed at neutral pH | Acidic pH | Disassembly of the complex, leading to siRNA release. | researchgate.netnih.gov |
Influence on Polymer-Microgel Interactions
The interaction between PAH and charged microgels is complex, depending on factors like the molecular weight of PAH and the temperature, which affects the state of the microgel. Studies using negatively charged poly(N-isopropylacrylamide-co-methacrylic acid) (P(NIPAm-co-MAA)) microgels have provided detailed insights into this process. rsc.orgunlp.edu.arresearchgate.net
At temperatures below the microgel's lower critical solution temperature (LCST), the microgel is in a swollen state. Under these conditions, low molecular weight PAH (e.g., 15 kDa) can diffuse into the porous microgel structure, leading to its accumulation primarily inside the microgel. rsc.orgunlp.edu.arresearchgate.net In contrast, higher molecular weight PAH (50 kDa and 140 kDa) tends to deposit mainly on the microgel surface. rsc.orgunlp.edu.ar
When the temperature is raised above the LCST, the microgel collapses and becomes more compact. In this state, PAH of all studied molecular weights (15, 50, and 140 kDa) is found to be preferentially located on the surface of the microgel. rsc.orgunlp.edu.ar This is attributed to charge segregation within the collapsed hydrogel. rsc.org The interaction is strong enough that PAH can displace other molecules, such as the drug doxorubicin (B1662922), that have been encapsulated within the microgel. rsc.orgresearchgate.net
| Temperature | PAH Molecular Weight | Location of PAH Interaction | Observed Effect | Citation(s) |
| Below LCST (20°C) | 15 kDa | Preferential accumulation inside the microgel. | Lower zeta potential compared to surface adsorption. | rsc.orgunlp.edu.arresearchgate.net |
| Below LCST (20°C) | 50 kDa, 140 kDa | Deposition mainly on the microgel surface. | Marked increase in microgel size. | rsc.orgunlp.edu.ar |
| Above LCST (40°C) | 15 kDa, 50 kDa, 140 kDa | Preferential location on the microgel surface. | Highly positive zeta potential. Destabilization and precipitation at high concentrations of 15 kDa PAH. | rsc.orgunlp.edu.ar |
Future Directions and Advanced Research Opportunities
Development of Novel Allylamine (B125299) Hydrochloride Derivatives with Tailored Properties
The development of new derivatives of poly(allylamine hydrochloride) (PAH) is a key area of future research, aiming to create materials with specific, enhanced properties for a range of applications. nih.govmdpi.com By chemically modifying the primary amine groups along the polymer backbone, scientists can fine-tune characteristics such as charge density, hydrophobicity, and biocompatibility. nih.govmdpi.com
One promising approach involves the synthesis of strong polycations by either direct quaternization of the amine groups or by attaching molecules like glycidyltrimethylammonium chloride. nih.gov These modifications have been shown to significantly reduce the cytotoxicity often associated with unmodified PAH, making the resulting polymers more suitable for biomedical applications. nih.gov For instance, studies have demonstrated that such modified polyelectrolytes are considerably less toxic to human skin fibroblasts compared to the parent polymer. nih.gov
Another avenue of research focuses on creating amphiphilic derivatives by introducing hydrophobic chains, such as hexyl groups, to the PAH backbone. researchgate.net These modifications can lead to self-assembling structures like pseudomicelles and the formation of polyelectrolyte multilayers with distinct physicochemical features. researchgate.net Furthermore, the introduction of sulfonate groups can transform the cationic PAH into an anionic polymer, expanding the possibilities for creating diverse multilayered structures through layer-by-layer (LbL) assembly with other polyelectrolytes. mdpi.comnih.gov The ability to create both polyanions and polycations from the same parent polymer allows for a more precise understanding of how specific chemical modifications influence the properties of the resulting multilayer films. mdpi.com
The synthesis of these novel derivatives often involves multi-step processes. For example, N-methylated poly(allylamine) can be produced by treating PAH with sodium hydroxide (B78521) and then reacting it with iodomethane (B122720). mdpi.com Similarly, sulfonated derivatives can be synthesized by reacting PAH with a sulfonating agent like sulfur trioxide-trimethylamine complex in the presence of sodium carbonate. nih.govresearchgate.net These synthetic strategies provide a versatile toolkit for creating a library of PAH derivatives with a wide spectrum of properties, from highly hydrophilic to hydrophobic, and with varying charge densities. mdpi.com
Table 1: Examples of Novel Poly(this compound) Derivatives and their Properties
| Derivative Name | Modification | Key Property | Potential Application |
| N-methylated poly(allylamine) (C1H) | Methylation of amine groups | Reduced cytotoxicity | Biomedical materials |
| Poly[(3-allylamino-2-hydroxypropyl)-trimethylammonium chloride] (C2H) | Attachment of glycidyltrimethylammonium chloride | Strong polycation, improved biocompatibility | Gene delivery, antibacterial surfaces |
| N-sulfonated poly(this compound) (NSPAH) | Sulfonation of amine groups | Anionic character, antiviral activity | Antiviral therapies |
| Amphiphilic PAH-Hex | Substitution with hexyl chains | Self-assembly into micelles | Drug delivery, surface modification |
Integration of Poly(this compound) into Multifunctional Nanomaterials
The integration of poly(this compound) (PAH) into multifunctional nanomaterials is a rapidly advancing field with significant potential in various applications, including biomedicine and electronics. rsc.orgnih.gov The cationic nature of PAH makes it an ideal component for layer-by-layer (LbL) assembly, a technique used to create ultrathin films with precise control over their composition and architecture. acs.orgrsc.orgacs.org
A primary application of this integration is the development of sophisticated drug and gene delivery systems. nih.govthno.org For instance, PAH can be used to functionalize graphene oxide (GO) nanosheets. thno.org These functionalized nanosheets can then be loaded with therapeutic agents, such as siRNA, for targeted cancer therapy. thno.org In one study, GO nanosheets were modified with PAH, polyethylene (B3416737) glycol (PEG), and folic acid to create a vehicle for delivering siRNA to pancreatic cancer cells. thno.org The PAH component plays a crucial role in binding the negatively charged siRNA molecules. thno.org
Furthermore, PAH is instrumental in creating core-shell nanoparticles with diverse functionalities. nih.gov Magnetic nanoparticles, such as iron oxide (Fe3O4), can be coated with a silica (B1680970) shell and then functionalized with PAH. nih.gov This structure allows for the attachment of genetic material, like plasmids, for gene delivery. nih.gov The magnetic core also enables the use of these nanocomplexes as contrast agents for magnetic resonance (MR) imaging, providing a means to monitor the delivery process. nih.gov Luminescent nanoparticles, such as cadmium telluride (CdTe), can also be incorporated into PAH-based microgels, creating multifunctional platforms for simultaneous magnetic separation, drug delivery, and luminescent detection. rsc.org
The LbL assembly technique allows for the creation of complex, multilayered films by alternating PAH with anionic materials. These materials can include synthetic polyelectrolytes like poly(sodium styrenesulfonate) (PSS) and poly(acrylic acid) (PAA), as well as biological molecules like DNA. acs.orgrsc.org The properties of these multilayered films can be tuned by controlling factors such as the pH and ionic strength of the deposition solutions. acs.org For example, the incorporation of DNA into PAH/PSS films can be enhanced by the presence of ethanol (B145695) in the adsorption solution. acs.org
These multifunctional nanomaterials are being explored for a wide range of applications. For instance, PAH/ZnO nanohybrid coatings on textiles have been shown to impart hydrophobic and antibacterial properties. dntb.gov.uamdpi.com Similarly, ultrathin films of the conducting polymer system PEDOT:PSS can be fabricated through LbL assembly with PAH for applications in electronic devices. acs.org
Table 2: Examples of Multifunctional Nanomaterials Incorporating Poly(this compound)
| Nanomaterial | Components | Functionality | Application |
| GO/PEG/FA/PAH | Graphene Oxide, Polyethylene Glycol, Folic Acid, PAH | Targeted siRNA delivery | Pancreatic cancer therapy thno.org |
| Fe3O4@SiO2(FITC)/PAH | Iron Oxide, Silica, Fluorescein (B123965) Isothiocyanate, PAH | Gene delivery, Cellular imaging, MRI contrast agent | Theranostics nih.gov |
| Fe3O4&CdTe@PAH-D | Iron Oxide, Cadmium Telluride, PAH-Dextran microgel | Magnetic separation, Drug delivery, Luminescent detection | Bio-separation and detection rsc.org |
| PAH/PSS/DNA | PAH, Poly(sodium styrenesulfonate), DNA | Controlled composition thin films | Biosensors, DNA-based devices acs.org |
| PAH/ZnO | PAH, Zinc Oxide nanoparticles | Antibacterial, Hydrophobic coating | Smart textiles dntb.gov.uamdpi.com |
Advanced Biomedical Applications with Enhanced Specificity and Reduced Toxicity
Future research on this compound, particularly its polymer form, poly(this compound) (PAH), is increasingly focused on developing advanced biomedical applications that offer greater specificity and lower toxicity. nih.govresearchgate.net While PAH has shown promise in areas like drug delivery and gene therapy, its inherent cytotoxicity has been a significant hurdle. nih.gov Consequently, a major thrust of current research is the chemical modification of PAH to enhance its biocompatibility without compromising its functionality. nih.govresearchgate.net
One key strategy to mitigate toxicity is the modification of PAH's primary amine groups. nih.gov Research has shown that converting these amines into quaternary ammonium (B1175870) groups can significantly decrease cytotoxicity towards mammalian cells, such as human skin fibroblasts. nih.govresearchgate.net These modified, strongly cationic polymers have also demonstrated improved antibacterial properties, particularly against Staphylococcus aureus. nih.gov Furthermore, thin films made from these derivatives have been found to support or even stimulate cell proliferation and migration, which is a significant improvement over the inhibitory effects of unmodified PAH. nih.gov
Another approach to reducing toxicity and improving in vivo performance is PEGylation, the attachment of polyethylene glycol (PEG) chains to the PAH molecule. conicet.gov.ar PEGylated PAH can self-assemble into nanoparticles that exhibit reduced protein interactions and, consequently, lower toxicity. conicet.gov.ar In vivo studies using positron emission tomography (PET) have shown that these PEGylated nanoparticles have longer circulation times in mice, which is a crucial factor for effective drug delivery. conicet.gov.ar
In the realm of targeted drug and gene delivery, functionalized PAH is being integrated into sophisticated nanocarrier systems. For example, graphene oxide nanosheets functionalized with PAH and a targeting ligand like transferrin have been developed for the specific delivery of chemotherapy drugs such as docetaxel (B913) to cancer cells. nih.govresearchgate.net This targeted approach has the potential to improve therapeutic efficacy while minimizing side effects. nih.gov Similarly, PAH-modified bovine serum albumin (BSA) nanoparticles are being explored for the targeted delivery of α-solanine for pancreatic cancer therapy. nih.gov This system aims to enhance the drug's therapeutic effect and reduce its toxicity. nih.gov
The development of "smart" drug delivery systems that respond to specific physiological cues is another exciting area of research. For instance, blend films of chitosan (B1678972) and PAH have been created that exhibit pH-sensitive drug release profiles. mdpi.comnih.gov These films can release a loaded drug at different rates in simulated gastric fluid (pH 1.2) compared to a neutral pH environment (pH 7.4), offering the potential for more controlled and targeted drug administration. mdpi.com
In vitro and in vivo studies are crucial for evaluating the biocompatibility and genotoxicity of these new PAH-based materials. researchgate.net Comprehensive studies on PAH nanocapsules, for example, have indicated good biocompatibility at tested concentrations, with minimal impact on hematological parameters, inflammatory markers, and tissue histology in rats. researchgate.net Such thorough evaluations are essential for the translation of these advanced materials into clinical practice.
Computational Design and Predictive Modeling for Material Performance
Computational design and predictive modeling are becoming indispensable tools in the advancement of materials based on poly(this compound) (PAH). These methods, particularly molecular dynamics (MD) simulations, offer profound insights into the structure, dynamics, and interactions of PAH at the molecular level, which are often challenging to probe experimentally. researchgate.netacs.orgscispace.com
MD simulations are being employed to study the complexation of PAH with various polyanions, such as poly(styrene sulfonate) (PSS) and poly(acrylic acid) (PAA). researchgate.netacs.org These simulations can reveal details about the structure and water content of the resulting polyelectrolyte complexes (PECs). For example, simulations have shown that PSS/PAH complexes are more compact and contain less water than PAA/PAH complexes, a difference attributed to the hydrophobic nature of the phenyl rings in PSS. researchgate.netacs.org Such insights are crucial for understanding the performance of these materials in applications like layer-by-layer assembly. acs.org
Furthermore, computational models are used to investigate the influence of environmental factors, such as salt concentration and hydration, on the properties of PAH-based materials. researchgate.netscispace.com Simulations have demonstrated that increasing salt concentration or decreasing the charge of the polyelectrolytes leads to swelling and increased water content in the complexes. researchgate.netacs.org All-atom MD simulations have also been used to study the dynamic mechanical behavior of PAH/PAA complexes at different humidity levels and temperatures, providing a molecular-level understanding of their viscoelastic properties. scispace.com
Predictive modeling is also being applied to the design of PAH-based nanomaterials. For instance, simulations are used to model the interaction between PAH and nanoparticles, such as gold nanoparticles (AuNPs). aps.org These models can help in understanding how factors like electric fields can be used to control the structure and dynamics of polymer-nanoparticle networks. aps.org In the context of drug delivery, MD simulations can elucidate the interaction between PAH and drug molecules or ions. nih.gov For example, simulations have shown that oxalate (B1200264) ions have a stronger interaction with PAH than citrate (B86180) ions, which explains the mechanism by which citrate-loaded PAH nanoparticles can dissolve calcium oxalate crystals, a process relevant to the treatment of kidney stones. nih.gov
To enhance the efficiency of these computational studies, researchers are developing both explicit- and implicit-solvent models. researchgate.netacs.org While explicit-solvent models provide a more detailed representation of the system, they are computationally expensive. Implicit-solvent models offer a more computationally tractable alternative and have been shown to provide results that are in good agreement with explicit-solvent simulations for certain properties. researchgate.netacs.org
The synergy between computational modeling and experimental work is crucial for accelerating the development of new PAH-based materials with tailored properties. By providing predictive insights into material performance, computational approaches can guide experimental design and reduce the need for extensive trial-and-error experimentation.
Scale-Up and Industrial Implementation of this compound-Based Technologies
The transition of this compound-based technologies from laboratory-scale research to industrial-scale production and implementation presents both opportunities and challenges. The versatility of poly(this compound) (PAH) in a wide range of applications, from biomedical devices to industrial processes, drives the need for robust and economically viable manufacturing methods. cymitquimica.comgoogle.com
The synthesis of PAH itself involves the polymerization of allylamine. nih.govwikipedia.org A common laboratory method involves reacting allylamine with concentrated hydrochloric acid, followed by polymerization initiated by a compound like 2,2′-diamidinyl-2,2′-azo-propane dihydrochloride (B599025). nih.gov The resulting polymer is then precipitated, purified, and dried. nih.gov Scaling up this process requires careful control of reaction parameters such as temperature and monomer concentration to ensure consistent polymer quality and molecular weight. nih.gov
A significant area of industrial interest is the production of cross-linked polyallylamine polymers, which are used in various applications, including pharmaceuticals. google.com For instance, sevelamer, a cross-linked form of polyallylamine, is used to treat hyperphosphatemia in patients with chronic kidney disease. The industrial-scale production of such polymers often involves suspension polymerization, where an aqueous solution of PAH is dispersed in an organic solvent with the help of a surfactant, and then a cross-linking agent like epichlorohydrin (B41342) is added. google.com The choice of surfactant and control over the reaction conditions are critical for controlling the particle size and swelling properties of the final product. google.com
Beyond pharmaceuticals, PAH-based technologies have potential applications in various other industries. Its cationic nature makes it an effective flocculant in wastewater treatment, where it can interact with and precipitate negatively charged particles. cymitquimica.com In the polymer and film industries, PAH is used in the creation of multilayered films and coatings. chemicalbook.com For example, it is a key component in the layer-by-layer assembly of antireflective coatings composed of alternating layers of PAH and silica nanoparticles. chemicalbook.com
The commercialization of these technologies depends on several factors, including the cost of raw materials, the efficiency of the manufacturing process, and the performance of the final product. The development of more efficient and sustainable synthetic routes for allylamine and its polymerization is an ongoing area of research. Furthermore, as new PAH derivatives and nanocomposites are developed in the laboratory, scalable methods for their production will need to be devised.
The successful industrial implementation of this compound-based technologies will require close collaboration between academic researchers and industrial partners to bridge the gap between discovery and commercialization. This includes process optimization, quality control, and ensuring regulatory compliance, particularly for biomedical applications.
Q & A
Q. What are the standard methods for synthesizing poly(allylamine hydrochloride) (PAH), and how can polymerization conditions be optimized for desired molecular weights?
PAH is typically synthesized via free-radical polymerization of this compound using redox initiators like ammonium persulfate/sodium bisulfite. Bulk polymerization at controlled temperatures (e.g., 60–80°C) under nitrogen atmosphere ensures minimal side reactions. Molecular weight can be tuned by adjusting monomer-to-initiator ratios and reaction time. For example, higher initiator concentrations yield lower molecular weights due to increased chain termination rates. Characterization via FTIR (to confirm amine and hydrochloride groups) and gel permeation chromatography (GPC) for molecular weight distribution is critical .
Q. How should researchers handle this compound safely in laboratory settings?
this compound is classified as a UN2811 toxic solid (hazard class 6.1). Key safety protocols include:
- Using fume hoods and personal protective equipment (gloves, lab coats, goggles).
- Storing in airtight containers away from moisture and oxidizing agents.
- Disposing of waste via approved hazardous chemical protocols. Shipping requires compliance with international regulations (e.g., ADR/IATA) for toxic solids, including proper labeling and packing group III specifications .
Q. What analytical techniques are recommended to confirm the purity and structure of this compound and its polymers?
- FTIR and NMR : To verify functional groups (e.g., primary amine peaks at ~3300 cm⁻¹ in FTIR) and polymer backbone structure.
- Thermogravimetric analysis (TGA) : Assess thermal stability; PAH typically degrades above 250°C .
- Capillary gas chromatography with flame ionization detection (GC-FID) : Detects trace monomers (e.g., residual allylamine in pharmaceuticals like sevelamer hydrochloride) with a detection limit of ~1 ppm .
Advanced Research Questions
Q. How do ionic strength and pH influence the conformational behavior of PAH in polyelectrolyte multilayers (PEMs)?
PAH’s charge density and chain conformation are pH- and salt-dependent. At low pH, PAH is fully protonated, leading to extended chains due to electrostatic repulsion. In high-ionic-strength solutions (e.g., >0.5 M NaCl), counterion condensation reduces repulsion, resulting in coiled conformations. This affects PEM assembly with polyanions (e.g., polystyrene sulfonate), altering layer thickness and permeability. In-situ dynamic light scattering (DLS) and quartz crystal microbalance (QCM) studies are recommended to monitor these changes .
Q. What strategies resolve contradictions in reported phase transition temperatures of PAH-based stimuli-responsive hydrogels?
Discrepancies arise from variations in copolymer composition (e.g., N-isopropylacrylamide/PAH ratios) and crosslinking density. For instance, increasing PAH content from 10% to 60% shifts phase transition temperatures from 35°C to 47°C due to enhanced hydrophilicity. Methodological consistency in monomer purification, reaction conditions (e.g., temperature, initiator type), and characterization (equilibrium swelling studies) is critical for reproducibility .
Q. How can PAH be functionalized for targeted biomedical applications, such as drug delivery or cell encapsulation?
- Surface modification : PAH’s primary amines enable covalent grafting with biomolecules (e.g., PEG for stealth properties) or crosslinkers (epichlorohydrin for hydrogel networks).
- Layer-by-layer (LbL) assembly : PAH/polyanion multilayers on nanoparticles enhance biocompatibility and controlled release. For example, PAH/silica nanocomposites show pH-dependent drug release in cancer therapy .
- Encapsulation efficiency : Optimize PAH molecular weight (e.g., ~15,000–20,000 Da) and charge density to balance membrane permeability and mechanical stability .
Q. What are the challenges in scaling up PAH synthesis while maintaining consistent polymer properties?
Batch-to-batch variability in molecular weight and polydispersity index (PDI) is common. Solutions include:
- Precision in initiator addition : Automated syringe pumps for controlled initiator feed rates.
- In-line monitoring : Real-time viscometry or GPC to track polymerization progress.
- Post-polymerization purification : Dialysis or ultrafiltration to remove unreacted monomers and low-MW oligomers .
Data Contradiction Analysis
Q. Why do studies report conflicting data on PAH’s cytotoxicity in biomedical applications?
Discrepancies stem from differences in:
- Polymer purity : Residual monomers or crosslinkers (e.g., epichlorohydrin) may introduce toxicity.
- Molecular weight : High-MW PAH (>50,000 Da) may induce immune responses, while low-MW variants (<10,000 Da) show better biocompatibility.
- Experimental models : In vitro vs. in vivo testing (e.g., macrophage response in mice vs. cell cultures). Standardized cytotoxicity assays (e.g., MTT, LDH release) under ISO 10993 guidelines are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
